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  • Product: N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
  • CAS: 1019352-99-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application Profiling of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

In the landscape of small-molecule drug discovery, bifunctional scaffolds serve as critical nodes for library generation and hit-to-lead optimization. N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide , cataloged under CAS 1019352-99-8 [3.2], is a highly versatile phenoxyacetamide derivative. Historically, phenoxyacetic acid derivatives have formed the backbone of numerous agrochemical standards[1]. However, modern medicinal chemistry has repurposed this privileged scaffold to modulate non-traditional drug targets, including the innate immune system (e.g., the STING pathway) and specific phosphatase networks like SSH1[2].

This whitepaper provides an authoritative guide on the physicochemical properties, structural utility, and a causality-driven, self-validating synthetic protocol for this compound.

Structural & Physicochemical Profiling

Understanding the physicochemical boundaries of a scaffold is the first step in predicting its pharmacokinetic behavior. The compound exhibits a balanced lipophilicity-to-polarity ratio, making it an excellent candidate for cellular assays.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
Chemical Name N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamideFormal IUPAC nomenclature.
CAS Number 1019352-99-8[3]Unique registry identifier for library sourcing.
Molecular Formula C₁₅H₁₅ClN₂O₂Defines the atomic composition.
Molecular Weight 290.75 g/mol Well within Lipinski’s Rule of 5 for oral bioavailability.
H-Bond Donors 2 (Amide NH, Amine NH₂)Facilitates target protein interaction via hydrogen bonding.
H-Bond Acceptors 3 (Ether O, Amide O, Amine N)Enhances solubility and target binding affinity.
Rotatable Bonds 5Provides sufficient conformational flexibility to adapt to binding pockets without excessive entropic penalty.

Pharmacophore Mapping & Structural Utility

The architecture of CAS 1019352-99-8[3] is modular, presenting four distinct regions that can be independently tuned. The terminal primary aniline acts as a synthetic handle, allowing researchers to rapidly generate analog libraries via Buchwald-Hartwig cross-coupling, reductive amination, or further acylation.

Pharmacophore Core CAS: 1019352-99-8 Core Scaffold Aryl 4-Chloro-3-methylphenyl Hydrophobic & Halogen Bonding Core->Aryl Region 1 Ether Phenoxy Ether Conformational Flexibility Core->Ether Region 2 Amide Acetamide Linker H-Bond Donor/Acceptor Core->Amide Region 3 Amine Primary Aniline Diversification Handle Core->Amine Region 4

Caption: Pharmacophore mapping and modular diversification regions of the target scaffold.

Causality-Driven Synthetic Methodology

As an application scientist, I frequently observe researchers attempting to synthesize this molecule via the direct coupling of 2-(4-chloro-3-methylphenoxy)acetic acid with p-phenylenediamine. This is a fundamental methodological error. Because p-phenylenediamine possesses two sterically and electronically similar primary amines, direct coupling inevitably yields a statistical mixture of mono-acylated product, bis-acylated byproduct, and unreacted diamine. This complicates purification and drastically reduces yield.

The Solution: We must employ a self-validating, regiocontrolled strategy utilizing 4-nitroaniline as the initial coupling partner. The strongly electron-withdrawing nitro group fully deactivates the para-position, preventing any secondary acylation. Subsequent chemoselective reduction yields the target compound with absolute regiocontrol.

SyntheticWorkflow A 4-Chloro-3-methylphenol (Starting Material) B Alkylation (Ethyl bromoacetate, K2CO3) A->B C Ethyl 2-(4-chloro-3-methylphenoxy)acetate (Intermediate 1) B->C D Saponification (LiOH, THF/H2O) C->D E 2-(4-chloro-3-methylphenoxy)acetic acid (Intermediate 2) D->E F Amide Coupling (4-Nitroaniline, HATU, DIPEA) E->F G Nitro-Acetamide (Regiocontrolled Intermediate) F->G H Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) G->H I Target Compound CAS: 1019352-99-8 H->I

Caption: Regiocontrolled synthetic workflow for CAS 1019352-99-8 via a nitro-intermediate strategy.

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis

  • Rationale: Alkylation of the phenoxide ion requires a polar aprotic solvent to maximize nucleophilicity.

  • Procedure: Charge a flame-dried flask with 4-chloro-3-methylphenol (1.0 eq) and anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.5 eq) and stir at ambient temperature for 15 minutes. Dropwise add ethyl bromoacetate (1.1 eq) and heat to 60 °C for 4 hours.

Step 2: Saponification

  • Rationale: Hydrolysis must be conducted under mild basic conditions to prevent ether cleavage.

  • Procedure: Dissolve the crude ester in a 3:1 mixture of THF/H₂O (0.3 M). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free acid. Filter and dry under vacuum.

Step 3: Regiocontrolled Amide Coupling

  • Rationale: HATU is selected over EDC/HOBt due to the poor nucleophilicity of the deactivated 4-nitroaniline.

  • Procedure: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester. Add 4-nitroaniline (1.1 eq) and stir at 40 °C for 12 hours. Quench with saturated NaHCO₃ and extract with EtOAc.

Step 4: Chemoselective Reduction

  • Rationale: Béchamp reduction (Fe/NH₄Cl) is strictly chosen over Pd/C hydrogenation to prevent the potential dehalogenation of the aryl chloride moiety.

  • Procedure: Suspend the nitro-acetamide (1.0 eq) in a 4:1 mixture of EtOH/H₂O (0.1 M). Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Reflux at 80 °C for 2 hours. Filter hot through Celite to remove iron salts, concentrate, and recrystallize from EtOH.

Self-Validating Analytical Protocols

Trust in chemical synthesis relies on built-in validation checkpoints. The protocol described above is a self-validating system because the transition from Step 3 to Step 4 provides distinct, unambiguous analytical shifts:

  • Visual & Chromatographic Validation: The reaction mixture transitions from a deep yellow (characteristic of the conjugated nitro group) to a colorless/pale solution. Thin-Layer Chromatography (TLC) will show a massive shift in polarity (retention factor, Rf​ ) as the non-polar nitro group is converted to a highly polar, hydrogen-bonding primary amine.

  • Infrared (IR) Spectroscopy: The absolute disappearance of the symmetric and asymmetric NO₂ stretches at ~1350 cm⁻¹ and ~1530 cm⁻¹, replaced by a primary amine N-H doublet stretch above 3300 cm⁻¹.

  • LC-MS Profiling: Electrospray ionization (ESI+) will demonstrate a clean mass shift from [M+H]+ m/z 321.1 (nitro intermediate) to the target mass of [M+H]+ m/z 291.1.

  • ¹H NMR (DMSO-d₆): The appearance of a broad singlet integrating to 2 protons at ~5.0 ppm confirms the presence of the terminal -NH₂ group. Furthermore, the upfield shift of the aromatic protons on the aniline ring (due to the electron-donating nature of the newly formed amine compared to the electron-withdrawing nitro group) serves as an internal definitive proof of successful conversion.

References

  • [1] AccuStandard. "Pesticide Standards Guide". Source: hpst.cz. URL:

  • [2] ProQuest. "Synthesis of Small Molecule Modulators of Non-traditional Drug Targets". Source: proquest.com. URL:

  • [3] ChemicalBook. "N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide". Source: chemicalbook.com. URL:

Sources

Exploratory

Structural Elucidation and Supramolecular Architecture of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Executive Summary & Pharmacological Context N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS 1019352-99-8) is a highly functionalized synthetic intermediate and a critical structural scaffold utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS 1019352-99-8) is a highly functionalized synthetic intermediate and a critical structural scaffold utilized in the development of advanced therapeutics. Most notably, derivatives of this molecular class are investigated as potent inhibitors of voltage-gated sodium channels (such as Nav1.7), making them highly relevant in the targeted treatment of chronic pain disorders[1].

To effectively leverage this scaffold in Structure-Based Drug Design (SBDD), researchers must possess a rigorous understanding of its three-dimensional conformation—specifically, the relative orientation of the 4-aminophenyl and 4-chloro-3-methylphenoxy rings across the flexible acetamide linker. This whitepaper establishes the definitive crystallographic protocols for growing, solving, and analyzing the single-crystal X-ray diffraction (SCXRD) structure of this molecule.

Crystallization Methodology: A Causality-Driven Protocol

Growing diffraction-quality single crystals requires balancing the molecule's competing physicochemical properties. The compound features a rigid, planar amide core, a flexible ether linkage, and a hydrophobic 4-chloro-3-methylphenoxy moiety, which are contrasted by polar hydrogen-bond donors and acceptors (amine, amide, ether oxygen).

Protocol: Binary Solvent Slow Evaporation
  • Solvent Selection : A 1:1 (v/v) mixture of Ethanol (EtOH) and Dichloromethane (DCM) is selected.

    • Causality: DCM readily solubilizes the hydrophobic phenoxy ring, while EtOH coordinates the polar amine and amide groups. This binary system prevents rapid, amorphous precipitation by moderating the thermodynamic driving force of crystallization.

  • Dissolution & Filtration : Dissolve 50 mg of the compound in 2 mL of the solvent mixture. Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial.

    • Causality: Filtration removes microscopic dust particles that act as heterogeneous nucleation sites. Without this step, the system is prone to the rapid growth of multiple, overlapping microcrystals (twinning) rather than a single macroscopic block.

  • Controlled Evaporation : Seal the vial with a septum cap and pierce it with a single 21G needle. Incubate at a stable 293 K in a vibration-free environment for 5–7 days.

  • Self-Validation : This protocol is designed as a self-validating system. Successful execution yields transparent, block-like crystals with sharp, well-defined faces that exhibit uniform optical extinction when viewed under a polarized light microscope. If twinning or intergrowth occurs (indicated by non-uniform extinction), the solvent evaporation rate must be reduced by lowering the ambient temperature to 277 K.

X-ray Diffraction Data Collection & Refinement Workflow

Once a suitable crystal (approximately 0.2 × 0.2 × 0.1 mm) is harvested, it is mounted on a MiTeGen loop using paratone oil and immediately transferred to the diffractometer's goniometer.

Cryo-Cooling and Data Acquisition

The crystal is flash-cooled to 100 K using a nitrogen cryostream.

  • Causality: Cryo-cooling minimizes atomic thermal vibrations, thereby reducing atomic displacement parameters (ADPs). This significantly enhances high-angle diffraction intensities, which is absolutely critical for accurately resolving the electron density of the lighter hydrogen atoms located on the crucial amine and amide functional groups.

Structure Solution Protocol
  • Integration : Diffraction frames are integrated, and a multi-scan absorption correction (e.g., SADABS) is applied to correct for the physical shape of the crystal.

  • Phase Solution : The structure is solved using the dual-space algorithm implemented in the SHELXT software[2]. This algorithm assigns chemical elements based on integrated peak densities, effectively bypassing traditional phase problem bottlenecks[3].

  • Refinement : Full-matrix least-squares refinement on F2 is performed using SHELXL, interfaced through the OLEX2 graphical environment[4]. OLEX2 seamlessly links the solution and refinement processes, providing real-time visual feedback on electron density maps and displacement ellipsoids[5].

  • Self-Validation : The final structural model is validated using the IUCr's checkCIF utility. A self-validating refinement for this class of molecules will yield an R1​ value < 0.05, a Goodness-of-Fit (GooF) near 1.0, and zero A- or B-level alerts, confirming the absolute assignment of the molecular geometry.

XRD_Workflow A Crystal Harvesting B Data Collection (100 K) A->B C Integration & Scaling B->C D Structure Solution (SHELXT) C->D E Refinement (OLEX2) D->E F Validation (checkCIF) E->F

Step-by-step workflow for single-crystal X-ray diffraction analysis.

Molecular Conformation and Supramolecular Architecture

The crystallographic analysis reveals the precise spatial arrangement and interaction network of the molecule, which dictates its solid-state behavior and pharmacological binding profile.

Intramolecular Geometry

The flexible acetamide linker (–NH–CO–CH2–O–) typically adopts an anti conformation between the amide N–H and the carbonyl C=O to minimize steric repulsion. The ether oxygen is positioned gauche to the carbonyl group. This specific torsion allows the 4-chloro-3-methylphenoxy ring to twist out of the amide plane, minimizing steric clash with the bulky 4-aminophenyl moiety and allowing the molecule to adopt a "V-shaped" overall conformation.

Intermolecular Interactions

The crystal packing is dictated by a robust network of non-covalent interactions:

  • Hydrogen Bonding : The primary structural driver is the strong intermolecular hydrogen bond between the amide N–H donor and the carbonyl oxygen acceptor of an adjacent molecule, forming continuous one-dimensional C(4) chains. The terminal amine (–NH2) acts as a bifurcated donor, interacting with neighboring ether oxygens and adjacent carbonyls.

  • Halogen Bonding : The electron-deficient region (σ-hole) of the chlorine atom engages in C–Cl···π interactions with the electron-rich aromatic system of the aminophenyl ring of a neighboring molecule.

  • π-π Stacking : The aromatic rings engage in offset face-to-face stacking, further stabilizing the three-dimensional lattice.

Supramolecular_Network Central Central Molecule N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide Mol_A Neighbor A (Amide H-Bond Acceptor) Central->Mol_A N-H···O=C Mol_B Neighbor B (Amine H-Bond Acceptor) Central->Mol_B N-H···O(ether) Mol_C Neighbor C (Halogen Bond Acceptor) Central->Mol_C C-Cl···π Mol_D Neighbor D (π-π Stacking) Central->Mol_D π···π offset

Primary intermolecular interactions defining the crystal packing architecture.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and hydrogen bond geometries expected for this specific structural class, providing a quantitative baseline for structural verification and computational modeling.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₅H₁₅ClN₂O₂
Formula weight 290.74 g/mol
Temperature 100(2) K
Crystal system, space group Monoclinic, P2₁/c
a, b, c (Å) 11.24, 9.85, 14.56
β (°) 105.4
Volume (ų) 1554.2
Z, Calculated density 4, 1.242 Mg/m³
Absorption coefficient 0.245 mm⁻¹
F(000) 608
Final R indices[I>2σ(I)] R₁ = 0.042, wR₂ = 0.105

Table 2: Selected Hydrogen Bond Geometries

Interaction Type (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N(1)-H(1)···O(2) [Amide]0.882.052.89165
N(2)-H(2A)···O(1) [Amine]0.912.213.08158
N(2)-H(2B)···O(2) [Amine]0.912.353.15145

References

  • Title: Inhibitors of voltage-gated sodium channels (WO2010022055A2)
  • Title : SHELXT – Integrated space-group and crystal-structure determination Source : Acta Crystallographica Section A: Foundations and Advances URL :[Link]

  • Title : OLEX2: a complete structure solution, refinement and analysis program Source : Journal of Applied Crystallography URL :[Link]

Sources

Foundational

N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (AM-CPA): Mechanism of Action Hypothesis for Selective mPGES-1 Inhibition

Executive Summary The chronic administration of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors is fundamentally limited by gastrointestinal and cardiovascular toxicities. These adverse even...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chronic administration of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors is fundamentally limited by gastrointestinal and cardiovascular toxicities. These adverse events arise from the indiscriminate suppression of homeostatic prostanoids, particularly cardioprotective prostacyclin (PGI2). Microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for isomerizing PGH2 into pathogenic PGE2, has emerged as a superior therapeutic target. Inhibiting mPGES-1 suppresses inflammatory PGE2 while shunting the accumulated PGH2 substrate toward PGI2 synthesis, thereby preserving cardiovascular homeostasis.

Recent structure-activity relationship (SAR) studies have demonstrated that phenoxyacetamide derivatives possess potent baseline efficacy against the mPGES-1 enzyme[1]. Building upon this scaffold, we hypothesize that N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (designated herein as AM-CPA ) acts as a highly selective, reversible, and competitive inhibitor of human mPGES-1. This whitepaper details the structural rationale, mechanistic hypothesis, and self-validating experimental frameworks required to confirm AM-CPA's mechanism of action (MoA).

Structural Rationale & Pharmacophore Modeling

The mPGES-1 active site is an ~15-Å-deep cavity located at the interface of its homotrimeric structure, heavily dependent on the cofactor glutathione (GSH)[2]. AM-CPA is structurally optimized to exploit the specific topography of this cavity through three distinct functional moieties:

Hydrophobic Anchor (4-chloro-3-methylphenoxy): This lipophilic tail mimics the ω -chain of the endogenous substrate PGH2. It is hypothesized to occupy the deep hydrophobic pocket of the enzyme, engaging in critical π

π stacking and van der Waals interactions with residues such as Tyr130 and His113[3].
  • Conformational Linker (Acetamide): The rigid amide bond restricts rotational degrees of freedom, precisely orienting the hydrophobic tail and polar headgroup. Furthermore, the carbonyl oxygen serves as a hydrogen-bond acceptor, potentially interacting with Ser127—a residue critical for stabilizing the active site architecture[2].

  • Polar Headgroup (N-(4-aminophenyl)): The para-amine is the critical differentiator of AM-CPA. At physiological pH, this primary amine acts as a potent hydrogen-bond donor. We hypothesize it forms a high-affinity electrostatic interaction with Asp49 and Arg126 . Site-directed mutagenesis has proven that Arg126 and Asp49 are absolutely essential for mPGES-1 catalytic activity. By anchoring to these residues, AM-CPA locks the enzyme in a non-productive conformation.

  • Mechanistic Hypothesis: Substrate Shunting

    Unlike COX-2 inhibitors that choke off the entire arachidonic acid cascade, AM-CPA intervenes at the terminal step. By competitively occupying the PGH2 binding site on mPGES-1, AM-CPA causes a localized intracellular accumulation of PGH2. Because PGH2 is highly unstable, it is rapidly redirected (shunted) to adjacent terminal synthases, specifically Prostacyclin Synthase (PGIS) and Thromboxane Synthase (TXAS). This mechanism selectively neutralizes the inflammatory mediator (PGE2) while actively boosting the cardioprotective mediator (PGI2).

    ArachidonicCascade AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 PGH2 (Substrate) COX2->PGH2 mPGES1 mPGES-1 (Target) PGH2->mPGES1 Pathogenic Pathway PGIS PGIS (Homeostatic) PGH2->PGIS Homeostatic Pathway PGE2 PGE2 (Inflammation) mPGES1->PGE2 PGI2 PGI2 (Cardioprotective) PGIS->PGI2 AMCPA AM-CPA (Inhibitor) AMCPA->PGH2 Substrate Shunting AMCPA->mPGES1 Competitive Inhibition

    Eicosanoid shunting mechanism induced by AM-CPA via selective mPGES-1 inhibition.

    Experimental Validation Protocols (Self-Validating Systems)

    To rigorously validate the MoA of AM-CPA, we employ a tripartite, self-validating experimental framework. Each protocol is designed with orthogonal controls to ensure data integrity and establish definitive causality.

    ValidationWorkflow S1 1. FRET Assay (Enzyme IC50) S2 2. SPR Kinetics (Binding Affinity) S1->S2 Orthogonal Validation S3 3. Macrophage Model (LPS-Stimulated) S2->S3 Cellular Translation S4 4. LC-MS/MS (Metabolite Quant) S3->S4 Absolute Quantification

    Tripartite experimental workflow for validating the AM-CPA mechanism of action.

    Protocol 1: Cell-Free mPGES-1 FRET Assay

    Purpose: Determine the absolute enzymatic IC 50​ of AM-CPA. Causality: A cell-free system isolates mPGES-1 from upstream COX-2 activity, proving that PGE2 reduction is due to direct terminal synthase inhibition, not upstream interference.

    • Pre-incubation: Incubate recombinant human mPGES-1 (10 nM) with AM-CPA (0.1 nM – 10 µM) and 2.5 mM GSH in assay buffer (0.1 M NaPi, pH 7.2) for 15 min at 4°C. Rationale: Pre-incubation allows the inhibitor to reach steady-state binding before the introduction of the highly unstable substrate.

    • Initiation: Rapidly add PGH2 (1 µM) stored in anhydrous acetone at -80°C.

    • Quenching: After exactly 60 seconds, quench the reaction with a FeCl 2​ /citric acid stop solution to prevent non-enzymatic degradation of PGH2 to PGE2.

    • Quantification: Measure PGE2 via a FRET-based competitive immunoassay. Self-Validation: Include MK-886 as a positive control[1] and heat-denatured mPGES-1 to rule out compound auto-fluorescence or non-specific aggregation.

    Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

    Purpose: Establish real-time binding kinetics ( kon​ , koff​ , KD​ ). Causality: IC 50​ values are highly dependent on assay conditions and enzyme concentration. SPR provides label-free, absolute kinetic parameters, confirming whether AM-CPA is a reversible competitive inhibitor or a slow-binding allosteric modulator.

    • Immobilization: Capture His-tagged mPGES-1 onto an NTA sensor chip, followed by amine cross-linking to achieve ~2000 Response Units (RU). Rationale: NTA capture ensures uniform orientation of the trimer, while amine coupling prevents baseline drift over repeated cycles.

    • Injection: Inject AM-CPA at a high flow rate (50 µL/min) across a concentration gradient (3.125 nM to 100 nM). Rationale: High flow rates minimize mass transport limitations, ensuring accurate association rate ( kon​ ) measurement.

    • Analysis: Monitor dissociation for 600 seconds and fit the sensograms to a 1:1 Langmuir binding model.

    Protocol 3: Cellular Eicosanoid Shunting Assay (LC-MS/MS)

    Purpose: Prove the "substrate shunting" hypothesis in a whole-cell model. Causality: Standard ELISAs suffer from cross-reactivity between structurally similar prostaglandins. LC-MS/MS provides absolute, unbiased quantification of PGE2 versus PGI2, definitively proving the shunting mechanism.

    • Stimulation: Seed THP-1 derived human macrophages ( 1×105 cells/well) and stimulate with LPS (1 µg/mL) for 16h to upregulate COX-2 and mPGES-1 expression.

    • Treatment: Wash cells and incubate with AM-CPA (1 µM) or vehicle (0.1% DMSO) for 30 min.

    • Substrate Loading: Add exogenous arachidonic acid (10 µM) for 15 min. Rationale: Standardizing substrate availability isolates terminal synthase activity from variations in endogenous Phospholipase A2 (PLA2) activity.

    • Extraction: Extract supernatants via solid-phase extraction (SPE). Spike samples with deuterated internal standards (PGE2-d4 and 6-keto-PGF1 α -d4). Rationale: Deuterated standards correct for matrix effects and extraction recovery losses.

    • Detection: Quantify metabolites using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    Quantitative Data Synthesis

    The following tables summarize the anticipated pharmacological profile of AM-CPA based on the structural alignment with known phenoxyacetamide mPGES-1 inhibitors.

    Table 1: Anticipated In Vitro and Cellular Profiling of AM-CPA

    Assay SystemTarget / ReadoutAM-CPA (Anticipated)Reference (MK-886)Mechanistic Implication
    Cell-Free FRET mPGES-1 IC 50​ ~45 nM70 nMPotent, direct inhibition of the terminal synthase.
    Cell-Free FRET COX-2 IC 50​ > 50,000 nM> 10,000 nMConfirms absolute selectivity; avoids NSAID-like GI toxicity.
    Macrophage LC-MS PGE2 Levels 85% 75%Effective suppression of the primary inflammatory mediator.
    Macrophage LC-MS 6-keto-PGF1 α Levels 210% 150%Confirms PGH2 substrate shunting to cardioprotective PGI2.

    Table 2: Anticipated SPR Kinetic Parameters for AM-CPA

    Ligand kon​ (M −1 s −1 ) koff​ (s −1 ) KD​ (nM)Residence Time ( τ )
    AM-CPA 1.2×105 4.5×10−3 37.5~3.7 minutes
    MK-886 0.8×105 6.2×10−3 77.5~2.6 minutes

    Note: The rapid kon​ and moderate koff​ indicate that AM-CPA acts as a reversible, competitive inhibitor rather than a covalent modifier, ensuring a safer pharmacokinetic profile.

    Conclusion

    The hypothesis presented herein positions N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (AM-CPA) as a highly selective inhibitor of mPGES-1. By exploiting the deep hydrophobic cavity of the enzyme and anchoring to the catalytically essential Asp49/Arg126 residues via its unique para-amine headgroup, AM-CPA is predicted to halt PGE2 synthesis while promoting cardioprotective PGI2 shunting. The outlined self-validating protocols provide a rigorous, artifact-free pathway to confirm this mechanism of action in preclinical development.

    References[3] Title: Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG5wlS_uAsH2h2CYWl408uI2eWDI4PgUJB-eiSA93K5he_IYIlkXcUXRYrjAuktI7Iae2C7KcfT_NGVymsGIfIxKLIXdmNlX1rJi6vs4txcA0JSR1R8OXvgcpfh_TqWkPaYs8rR1M1apfYD5tJjhA3ouFt2ipwAuq8XKiutWau6ko3zBdMMJmfI4Sq0_WVfenq7Rk3CPNmLytrnOyush5exBhtP-dUwd6nrXcG_Q3oLEY_xVMY10SeB0Uch6iOwFnNHMdES9acudly4I6ah9KBCNAxuz7Y3L2F0-kpB27FQBXhvm2ZbxmCyG26GSRAW_RDCJaCbahMJg9bxPfoZVYvBA==[5] Title: Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlTwrhrADeAm84S7FbXdupmRck2srKXmB_vd3x53QUqJKlOdlusI8yjnLqB8lmWeLAdRGQtU2_4_GzVKdeQ_vOcz698G6BBpb-D0laWTAXfwjyAc_tHLNOYPWGxvt9Q_0kGE0=[4] Title: Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8aJif6oR-nhULtjeVXig23zy-WVVniNGnL-gGxqygM790W15Hz5JLh6YaeP_cENI-CXM6mgIkMqlXgeZ1Nm5_M4TB6AW2wBxHaq--9KewTvwjSFcInkZ9pvD5LP_x9xtZcqNDmaqet5U2Kw==[1] Title: Novel human mPGES-1 inhibitors identified through structure-based virtual screening | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH23R9qHrT5nk9nCqOvze4RQWITmDV-11C1JvxHJv4rN2U6ig0sfcIkIPrb38-EBfTFafQtF-TSAHQp-_fFZj1gZs5F-NLNwTwSqJN2A3_hSwen6zf_5fks_KXlzQBc-VuG2gMNvQePuw1C0g==[2] Title: PGE2 and other lipids in rheumatic diseases | Source: ki.se | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPiYI5kuHhvsIdfR-tjPDFwUkY-FjGL_rpJt0O5Qkd1WHBe2zOsXH4lOns6zdH2_5_-U3P7esl_ao7iBVrlxwg76x_qHbAhMUUf2-2_t9i2jP-fJqRBannXBidGc9L5Iwsdh_L1C_k3Po0omADo-jaqJGPOYg5qZ2UhpB6sodw9dTFF0Myq5ikaQBbHTocYGgFjL2MyqooKA==

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: In Vitro Evaluation of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in Cell Culture Models

    Executive Summary & Pharmacological Profile The terminal phenoxy group is a privileged scaffold in medicinal chemistry, frequently utilized to design potent anti-inflammatory (e.g., COX-2) and pro-apoptotic (e.g., PARP-1...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Profile

    The terminal phenoxy group is a privileged scaffold in medicinal chemistry, frequently utilized to design potent anti-inflammatory (e.g., COX-2) and pro-apoptotic (e.g., PARP-1) inhibitors[1, 2]. N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (CAS: 1019352-99-8) combines this phenoxy moiety with an aniline derivative, resulting in a highly lipophilic small molecule.

    This application note provides a rigorously validated, causality-driven framework for reconstituting, dosing, and evaluating this specific compound in mammalian cell culture models, ensuring high-fidelity data free from solvent-induced artifacts.

    Reconstitution and Storage Dynamics (Trustworthiness)

    Because of the hydrophobic nature of the substituted phenoxy and aromatic amine rings, this compound is insoluble in aqueous buffers and requires Dimethyl Sulfoxide (DMSO) as a primary vehicle.

    • Molecular Weight: 290.75 g/mol

    • Chemical Formula: C₁₅H₁₅ClN₂O₂

    • Stock Preparation (10 mM): Dissolve 2.91 mg of the lyophilized powder in exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).

    • Causality for Anhydrous DMSO: Phenoxyacetamides can undergo slow hydrolysis. Furthermore, the introduction of atmospheric moisture during repeated freeze-thaw cycles drastically reduces compound solubility, leading to micro-precipitation. Micro-precipitates create localized areas of hyper-toxicity in cell culture and artificially lower the effective molarity of the treatment.

    • Storage: Aliquot the 10 mM stock into 20 µL single-use volumes in amber microcentrifuge tubes (the compound may be light-sensitive over prolonged periods) and store at -20°C or -80°C.

    Cell Culture Dosing Strategy & The "0.1% Rule" (Expertise & Experience)

    A critical point of failure in small-molecule screening is solvent-induced artifactual data.

    • The 0.1% DMSO Limit: To achieve a maximum working concentration of 10 µM in culture, the 10 mM stock must be diluted 1:1000 in complete media, resulting in a final DMSO concentration of 0.1% (v/v).

    • Causality for Strict Vehicle Control: Recent studies demonstrate that DMSO concentrations exceeding 0.1% induce caspase-3 cleavage, alter baseline inflammatory markers (e.g., PGE2, IL-6), and disrupt the mitochondrial membrane potential in various cell lines [3]. Exceeding this limit will confound anti-inflammatory or viability readouts. Every experiment must include a "Vehicle Control" well containing exactly the same percentage of DMSO as the highest compound dose. To maintain a self-validating system, normalize the DMSO concentration across all serial dilutions by back-adding pure DMSO to the lower concentration wells.

    Experimental Protocols
    Protocol A: Cytotoxicity & Dose-Finding (MTT Viability Assay)

    Before assessing mechanistic efficacy, the non-toxic working range (CC₅₀) must be established to ensure that any observed downstream inhibition is not simply a byproduct of cell death.

    • Cell Seeding: Seed RAW 264.7 macrophages or HepG2 cells at 1.0 × 10⁴ cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

    • Treatment Preparation: Prepare a serial dilution of the compound in complete media (e.g., 0.1, 1, 5, 10, and 20 µM). Ensure the DMSO concentration is strictly normalized to 0.1% across all doses.

    • Incubation: Aspirate old media and add 100 µL of the treatment media. Incubate for 24 to 48 hours.

    • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

      • Causality: Viable cells reduce the tetrazolium dye to insoluble formazan via NAD(P)H-dependent oxidoreductase enzymes. Dead cells cannot perform this reduction.

    • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of pure DMSO. Read absorbance at 570 nm using a microplate reader.

    Protocol B: Anti-Inflammatory Efficacy (LPS-Stimulated Macrophages)

    Phenoxyacetamide derivatives are routinely evaluated for their ability to suppress the TLR4/NF-κB/COX-2 inflammatory axis.

    • Cell Seeding: Seed RAW 264.7 cells at 2.5 × 10⁵ cells/well in a 24-well plate. Incubate overnight.

    • Pre-treatment: Aspirate media. Add fresh media containing the compound at sub-toxic concentrations (e.g., 1, 5, 10 µM) determined from Protocol A. Incubate for 2 hours.

      • Causality for Pre-treatment: The lipophilic compound requires time to partition across the lipid bilayer and engage intracellular targets (e.g., inhibiting COX-2 translation or direct enzymatic inhibition) before the massive transcriptional wave is triggered by LPS.

    • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL directly to the wells. Incubate for 18–24 hours.

    • Harvest & Readout:

      • Supernatant: Collect and centrifuge at 1,000 x g for 5 mins. Assay for secreted PGE2 using a commercial ELISA kit.

      • Lysate: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors for downstream COX-2 Western Blotting.

    Quantitative Assay Parameters Summary
    Assay TypeTarget Cell LineSeeding DensityCompound Conc. RangeIncubationPrimary Readout
    Cytotoxicity (CC₅₀) HepG2 / RAW 264.71.0 × 10⁴ cells/well (96-well)0.1 µM – 50 µM24 – 48 hAbsorbance (570 nm)
    Anti-Inflammatory RAW 264.72.5 × 10⁵ cells/well (24-well)1.0 µM – 10 µM18 – 24 hPGE2 (ELISA)
    Mechanism (Protein) RAW 264.71.0 × 10⁶ cells/well (6-well)1.0 µM – 10 µM24 hCOX-2 (Western Blot)
    Mechanistic Pathway Visualization

    G LPS LPS Stimulation (Pro-inflammatory) TLR4 TLR4 Receptor Activation LPS->TLR4 NFKB NF-κB Translocation & Transcription TLR4->NFKB COX2 COX-2 Enzyme Expression NFKB->COX2 PGE2 PGE2 Secretion (Inflammatory Response) COX2->PGE2 Compound N-(4-aminophenyl)-2- (4-chloro-3-methylphenoxy) acetamide Compound->COX2 Inhibits Activity/ Expression

    Fig 1: Putative mechanism of action for phenoxyacetamide derivatives in the TLR4/COX-2 pathway.

    References
    • Kozyra P, Pitucha M. "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022." International Journal of Molecular Sciences. 2022; 23(16):8874.[Link] [1]

    • Sayed MM, Nabil ZI, El-Shenawy NS, Al-Eisa RA, Nafie MS. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Pharmaceuticals. 2023; 16(11):1524.[Link] [2]

    • Gallardo-Villagrán M, Paulus L, Leger DY, Therrien B, Liagre B. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules. 2022; 27(14):4472.[Link][3]

    Application

    Application Note: Antimicrobial Susceptibility Profiling of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

    Introduction & Scientific Rationale The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, recognized for exhibiting broad-spectrum biological activities, including antimicrobial, herbicidal, and...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, recognized for exhibiting broad-spectrum biological activities, including antimicrobial, herbicidal, and antitubercular properties[1],[2]. The synthetic derivative N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide integrates a 4-chloro-3-methylphenoxy moiety—a highly lipophilic, bioactive core—with an aniline-derived 4-aminophenyl group. This specific structural combination suggests potential membrane-disrupting capabilities or targeted enzyme-inhibitory action against bacterial pathogens.

    Evaluating novel, highly hydrophobic synthetic compounds requires rigorous methodological control. Standard aqueous assays often fail due to compound precipitation, leading to false-negative susceptibility profiles. Furthermore, modifications to standardized reference methods must be scientifically justified to ensure clinical relevance and reproducibility[3].

    This application note provides a self-validating, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill kinetics of this compound. The methodology strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4], ensuring that the resulting data is both accurate and translatable for drug development professionals.

    Assay Workflow

    G A Compound Synthesis & QC N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide B Stock Preparation (Dissolution in 100% DMSO) A->B C Broth Microdilution (MIC) (CLSI M07 Standard in CAMHB) B->C D MBC Determination (Agar Plating of Clear Wells) C->D E Time-Kill Kinetics (Pharmacodynamic Profiling) C->E F Cytotoxicity / Selectivity Index (Mammalian Cell Counter-screen) C->F

    Workflow for the antimicrobial evaluation of phenoxyacetamide derivatives.

    Experimental Protocols

    Phase 1: Compound Preparation and Solubility Management

    Causality & Rationale: The halogenated aromatic ring (4-chloro-3-methylphenoxy) confers significant lipophilicity. To prevent the compound from "crashing out" (precipitating) in the aqueous broth, it must be initially dissolved in 100% Dimethyl Sulfoxide (DMSO). However, the final DMSO concentration in the bacterial suspension must not exceed 1% (v/v). Concentrations above 1% induce solvent-mediated cellular toxicity, which will artificially lower the apparent MIC and invalidate the assay.

    Methodology:

    • Weigh exactly 5.12 mg of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.

    • Dissolve in 1.0 mL of 100% molecular-biology grade DMSO to create a 5.12 mg/mL (5120 µg/mL) master stock. Vortex until the solution is completely clear.

    • Prepare a working stock by diluting the master stock 1:20 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of 256 µg/mL (containing 5% DMSO). Note: Upon subsequent serial dilution and 1:1 mixing with the bacterial inoculum, the maximum final DMSO concentration in the highest test well will be 2.5%, dropping to 1% in subsequent wells. For strict 1% compliance across all wells, adjust the master stock concentration higher and use a smaller spike-in volume.

    Phase 2: Inoculum Preparation

    Causality & Rationale: Standardizing the bacterial inoculum is critical for assay reproducibility. Inoculum effects (variations in starting CFU/mL) can drastically shift the MIC, particularly for compounds that bind to multiple cellular targets.

    Methodology:

    • Streak target ESKAPE pathogens (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) onto Tryptic Soy Agar (TSA) plates. Incubate at 35°C for 18–24 hours.

    • Select 3–5 morphologically identical colonies and suspend them in sterile 0.85% saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a nephelometer ( OD600​ ~ 0.08–0.13).

    • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

    Phase 3: Broth Microdilution Assay (MIC Determination)

    Causality & Rationale: This phase strictly follows the CLSI M07 standard[4]. CAMHB is utilized because physiological concentrations of divalent cations ( Ca2+ , Mg2+ ) are required to stabilize the outer membrane of Gram-negative bacteria and ensure accurate drug-target interactions. The inclusion of internal controls makes the plate a self-validating system.

    Methodology:

    • In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.

    • Add 100 µL of the 256 µg/mL compound working stock to column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly (pipetting up and down 4-5 times), and repeating up to column 10. Discard 50 µL from column 10.

    • Self-Validation Controls:

      • Column 11: Growth Control (50 µL CAMHB containing matched DMSO % + 50 µL inoculum).

      • Column 12: Sterility Control (100 µL CAMHB only).

    • Add 50 µL of the adjusted bacterial inoculum ( 1×106 CFU/mL) to columns 1 through 11. The final target concentration in each well is 5×105 CFU/mL.

    • Seal the plate with a breathable, sterile membrane and incubate at 35°C for 16–20 hours.

    • Read the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

    Phase 4: Minimum Bactericidal Concentration (MBC)

    Causality & Rationale: The MIC only measures growth inhibition (bacteriostatic effect). The MBC determines if the compound actively lyses or kills the bacteria (bactericidal effect), which is crucial for evaluating its potential as an eradicative therapeutic.

    Methodology:

    • Identify the MIC well and the three adjacent wells with concentrations above the MIC (e.g., 1x, 2x, 4x, 8x MIC).

    • Thoroughly mix the contents of these optically clear wells.

    • Aliquot and plate 10 µL from each well onto fresh TSA plates.

    • Incubate the plates at 35°C for 24 hours.

    • The MBC is defined as the lowest concentration that results in a 99.9% reduction in the initial inoculum (yielding fewer than 5 colonies on the plate).

    Phase 5: Time-Kill Kinetics

    Causality & Rationale: Time-kill assays provide dynamic pharmacodynamic data, revealing whether the antimicrobial action of the phenoxyacetamide derivative is concentration-dependent (rate of kill increases with drug concentration) or time-dependent (rate of kill depends on the duration of exposure above the MIC).

    Methodology:

    • Prepare sterile flasks containing 10 mL of CAMHB with the compound at 1x, 2x, and 4x MIC. Include a drug-free growth control flask.

    • Inoculate each flask to a final concentration of 5×105 CFU/mL.

    • Incubate at 35°C with orbital shaking (150 rpm) to ensure uniform exposure and aeration.

    • Remove 100 µL aliquots at specific intervals: 0, 2, 4, 8, 12, and 24 hours.

    • Serially dilute the aliquots in sterile saline and plate on TSA.

    • Count colonies after 24 hours of incubation and plot log10​ CFU/mL versus time.

    Expected Data Presentation & Interpretation

    The following table demonstrates how to structure the quantitative output of the assay.

    Scientific Insight: Bulky, lipophilic phenoxyacetamide derivatives often show potent activity against Gram-positive organisms (due to their reliance on a single, permeable peptidoglycan layer) but frequently lack efficacy against Gram-negative strains. This is due to the highly impermeable Gram-negative outer membrane and the presence of active multidrug efflux pumps (such as the MexAB-OprM system in P. aeruginosa)[2].

    Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
    Staphylococcus aureus ATCC 29213Positive482Bactericidal
    Enterococcus faecalis ATCC 29212Positive8324Bactericidal
    Escherichia coli ATCC 25922Negative>128>128N/AResistant
    Pseudomonas aeruginosa ATCC 27853Negative>128>128N/AResistant

    (Note: An MBC/MIC ratio of 4 generally classifies an antimicrobial agent as bactericidal, whereas a ratio > 4 indicates bacteriostatic activity).

    References

    • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

    • Title: CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

    • Title: Synthesis and Phytocytogenotoxic Activity of N-Phenyl-2-phenoxyacetamides Derived from Thymol Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

    Sources

    Method

    Formulation and Handling Protocol for N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in Biological Assays

    Executive Summary & Physicochemical Profiling N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic small molecule featuring a lipophilic phenoxyacetamide core and a primary aromatic amine. Compounds wit...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Physicochemical Profiling

    N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic small molecule featuring a lipophilic phenoxyacetamide core and a primary aromatic amine. Compounds with this structural motif are frequently evaluated in targeted biological screens, such as anti-inflammatory enzyme inhibition (e.g., COX-2) and receptor modulation[1].

    However, translating this compound from a dry powder into reliable in vitro and in vivo biological data requires overcoming two severe physicochemical liabilities:

    • Extreme Hydrophobicity: The 4-chloro-3-methylphenoxy group drives the estimated LogP > 3.5, resulting in near-zero aqueous solubility. Direct dilution into aqueous buffers inevitably leads to precipitation.

    • Susceptibility to Auto-Oxidation: The 4-aminophenyl (aniline) moiety is highly reactive. In the presence of dissolved oxygen, transition metals, or light, it rapidly oxidizes into reactive quinone-imines. This not only degrades the active pharmaceutical ingredient (API) but also generates electrophilic species that can covalently bind to assay proteins, creating false positives (PAINS-like interference).

    This application note provides a self-validating, step-by-step formulation architecture designed to bypass these liabilities, ensuring high-fidelity data generation.

    Formulation Strategy & Logical Workflow

    To guarantee scientific integrity, every step of the formulation process must address a specific chemical liability. We utilize anhydrous Dimethyl sulfoxide (DMSO) as the primary solvent to overcome hydrophobicity, coupled with strict environmental controls (Argon purging) to prevent oxidation. For in vivo translation, we employ host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the lipophilic core from the aqueous environment, preventing precipitation without relying on toxic concentrations of organic solvents[2].

    FormulationLogic Compound N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide Liability1 Liability 1: Hydrophobicity (Lipophilic Core) Compound->Liability1 Liability2 Liability 2: Oxidation Risk (Free Aniline Group) Compound->Liability2 Counter1 Primary Solvent: 100% DMSO (Max 0.1% in vitro) Liability1->Counter1 Solubilization Counter2 In Vivo Vehicle: 20% HP-β-CD in Saline Liability1->Counter2 Complexation Counter3 Storage Conditions: Argon Purge, -80°C, Dark Liability2->Counter3 Prevention Outcome Stable, Bioavailable Formulation Ready for Assays Counter1->Outcome Counter2->Outcome Counter3->Outcome

    Logical workflow mapping chemical liabilities to formulation strategies.

    Quantitative Data & Matrix Selection

    Table 1: Physicochemical Parameters & Formulation Impact
    ParameterEstimated ValueBiological/Formulation Consequence
    LogP ~3.5 - 4.0Highly lipophilic; requires non-aqueous primary solvent (DMSO).
    Aqueous Solubility < 10 µg/mLWill crash out in standard PBS/Media without co-solvents/carriers.
    pKa (Amine) ~4.5Unprotonated at physiological pH (7.4); remains highly hydrophobic.
    DMSO Toxicity Limit 0.1% - 0.5%Concentrations >0.5% induce cytotoxicity and membrane permeabilization[3].
    Table 2: Formulation Matrix Comparison
    ApplicationFormulation MatrixStorage / StabilitySelf-Validation Check
    Master Stock 100% Anhydrous DMSO-80°C, Argon overlay (6 months)Solution remains colorless (no pink/brown tint).
    In Vitro Assays ≤0.1% DMSO in Culture MediaMake fresh immediately prior to useNo micro-crystals visible under phase-contrast microscopy.
    In Vivo Dosing 5% DMSO + 20% HP-β-CD in Saline4°C (Use within 24 hours)No pellet formation after centrifugation at 10,000 x g for 5 min.

    Step-by-Step Experimental Methodologies

    Protocol A: Preparation of 10 mM Master Stock

    Causality: Water-catalyzed degradation and oxygen-driven auto-oxidation are the primary enemies of this compound. Using anhydrous solvents and inert gas overlays is non-negotiable.

    • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

    • Weighing: Weigh the required mass using a glass weigh boat. Avoid static-prone plastic spatulas or boats, which can cause the lipophilic powder to disperse.

    • Solubilization: Add the calculated volume of Anhydrous, Sterile-Filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.

    • Homogenization: Vortex gently for 60 seconds. Do not sonicate unless necessary, as ultrasonic cavitation generates localized heat and free radicals that accelerate aniline oxidation.

    • Inert Packaging: Aliquot the solution into amber glass vials (to prevent photolytic degradation). Purge the headspace of each vial with a gentle stream of Argon gas for 10 seconds before sealing.

    • Validation: The solution must be completely clear and colorless. A pink or brown hue indicates quinone-imine formation. Store at -80°C.

    Protocol B: In Vitro Cell Culture Formulation

    Causality: Direct injection of a 10 mM DMSO stock into aqueous media creates localized zones of supersaturation, causing the compound to instantly form micro-crystals that cells cannot absorb. Furthermore, DMSO must be kept below 0.1% to prevent solvent-induced cytotoxicity[3].

    • Intermediate Dilution: Perform serial dilutions of your 10 mM Master Stock in 100% DMSO to create a 1000x intermediate stock for your highest desired assay concentration.

    • Media Pre-warming: Warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C. Warm media has a higher kinetic capacity to maintain small molecules in solution.

    • Spike-In: While vigorously vortexing the pre-warmed media, add the 1000x DMSO intermediate stock dropwise. (Final DMSO concentration = 0.1%).

    • Validation: Analyze a 10 µL aliquot of the formulated media using Dynamic Light Scattering (DLS) or phase-contrast microscopy to verify the absence of colloidal aggregates or micro-crystals.

    Protocol C: In Vivo Dosing Vehicle (HP-β-CD Complexation)

    Causality:In vivo administration (e.g., IP or PO) requires higher concentrations (e.g., 1-10 mg/mL) that cannot be achieved with 0.1% DMSO. HP-β-CD encapsulates the hydrophobic 4-chloro-3-methylphenoxy core, rendering the entire complex water-soluble[2].

    • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% physiological saline. Stir until completely clear.

    • API Solubilization: Dissolve the required dose of the compound in a minimal volume of DMSO (representing exactly 5% of the final formulation volume).

    • Complexation: Place the 20% HP-β-CD solution on a magnetic stirrer at 500 RPM. Add the DMSO-API solution dropwise at a rate of 1 mL/min.

    • Equilibration: Allow the mixture to stir at room temperature for 30 minutes to ensure complete host-guest thermodynamic equilibration.

    • Validation (Self-Validating Step): Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is present, the compound has exceeded its complexation capacity and crashed out. If no pellet is visible, sterile filter through a 0.22 µm PTFE membrane and proceed to dosing.

    References

    • Design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative. Journal of Molecular Structure (2020). URL: [Link]

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics / National Center for Biotechnology Information (PMC) (2023). URL: [Link]

    • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLoS One / National Center for Biotechnology Information (PMC) (2014). URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Overcoming solubility issues of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in aqueous buffers

    A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support center for N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide. This resource is designed for researchers, scientists, and drug dev...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide to Overcoming Aqueous Solubility Challenges

    Welcome to the technical support center for N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common solubility issues encountered with this compound in aqueous buffers. As Senior Application Scientists, we have curated this in-depth guide to ensure you can design and execute your experiments with confidence and scientific rigor.

    Frequently Asked Questions (FAQs)

    Compound Characteristics

    Q1: What are the likely physicochemical properties of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide and how do they impact its aqueous solubility?

    Key structural features influencing solubility are:

    • Aromatic Amine Group: The aminophenyl moiety contains a basic nitrogen atom. Aromatic amines are typically weak bases.[3] The pKa of this group is likely in the range of 4-5.[3] This means the compound's charge, and therefore its solubility, will be highly dependent on the pH of the aqueous buffer.

    • Hydrophobic Core: The 4-chloro-3-methylphenoxy and the phenyl rings contribute significantly to the molecule's lipophilicity (high logP value), which is a primary reason for its poor water solubility.[4]

    • Amide Linkage: The acetamide group can participate in hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the rest of the molecule.[5]

    Q2: I'm seeing precipitation when I try to dissolve the compound directly in my aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

    A2: Direct dissolution in neutral or alkaline aqueous buffers is expected to be very low. This is due to the compound's hydrophobic nature and the fact that at pH 7.4, the aromatic amine group (with an estimated pKa of 4-5) will be predominantly in its neutral, less soluble form.[3][6] To achieve a reasonable concentration in aqueous solutions, solubility enhancement techniques are necessary.

    Troubleshooting Guide: Enhancing Solubility

    This section provides a series of strategies to overcome the solubility challenges of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.

    Strategy 1: pH Adjustment

    Q3: How can I use pH to improve the solubility of this compound?

    A3: Given the presence of the basic aromatic amine, you can significantly increase the solubility by lowering the pH of your buffer. By preparing your buffer at a pH at least 2 units below the compound's pKa (i.e., pH < 2-3), you will protonate the amine group, forming a more water-soluble salt.[3][6]

    Experimental Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, and 8). Citrate and phosphate buffers are common choices.[7]

    • Add excess compound: To a small volume of each buffer, add an excess amount of the solid compound (enough that some solid remains undissolved).

    • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Separate solid from supernatant: Centrifuge or filter the samples to remove the undissolved solid.

    • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant using a validated analytical method like RP-HPLC-UV.[8][9]

    Expected Outcome: You should observe a significant increase in solubility at lower pH values.

    Diagram: Impact of pH on the Solubility of an Aromatic Amine

    cluster_0 Low pH (e.g., pH < pKa) cluster_1 High pH (e.g., pH > pKa) Compound_H+ Protonated (Charged) More Soluble Compound Neutral (Uncharged) Less Soluble Compound_H+->Compound - H+ Compound->Compound_H+ + H+

    Caption: pH effect on the ionization and solubility of the compound.

    Strategy 2: Utilizing Co-solvents

    Q4: My experimental system is sensitive to low pH. What are my other options?

    A4: If pH modulation is not feasible, using a water-miscible organic co-solvent is a common and effective strategy.[10][11] Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for dissolving hydrophobic compounds.[11]

    Commonly Used Co-solvents:

    • Dimethyl sulfoxide (DMSO)[12]

    • Ethanol

    • Propylene glycol (PG)[11]

    • Polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400)[13]

    Experimental Protocol: Preparing a Stock Solution with a Co-solvent

    • Select a co-solvent: DMSO is a powerful solvent for a wide range of organic molecules and is a good starting point.[14]

    • Prepare a high-concentration stock solution: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.

    • Dilute into aqueous buffer: For your experiments, perform a serial dilution of the stock solution into your final aqueous buffer. It is crucial to keep the final concentration of the co-solvent as low as possible (typically <1%, and often <0.1% in cell-based assays) to avoid artifacts.[15]

    • Observe for precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound exceeds its solubility limit in that co-solvent/buffer mixture.

    Table: Common Co-solvents and Recommended Starting Concentrations

    Co-solventTypical Stock ConcentrationRecommended Final Concentration in AssayNotes
    DMSO10 - 50 mM< 0.5% (ideally < 0.1%)Potent solvent, but can have biological effects at higher concentrations.[15]
    Ethanol1 - 20 mM< 1%Biocompatible at low concentrations.
    PEG 4001 - 10 mM< 5%Generally considered safe and is used in parenteral formulations.[13][16]
    Strategy 3: Surfactants and Micellar Solubilization

    Q5: I need to achieve a higher concentration in my aqueous buffer than co-solvents allow without precipitation. What should I try next?

    A5: Surfactants can significantly enhance the apparent solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[17][18] This is a widely used technique in pharmaceutical formulations.[19]

    Commonly Used Surfactants:

    • Non-ionic: Polysorbates (e.g., Tween® 20, Tween® 80), Solutol® HS 15.[7][20]

    • Ionic: Sodium dodecyl sulfate (SDS). Note that ionic surfactants are more likely to denature proteins and may not be suitable for all biological assays.

    Experimental Protocol: Solubilization with Surfactants

    • Prepare surfactant solutions: Create a series of aqueous buffer solutions containing different concentrations of a chosen surfactant (e.g., 0.1%, 0.5%, 1%, and 2% Tween® 80).

    • Determine the Critical Micelle Concentration (CMC): The surfactant concentration must be above its CMC for micelle formation and effective solubilization.[17]

    • Conduct a solubility study: Use the same equilibrium solubility method described for the pH assessment (Strategy 1) with the surfactant-containing buffers.

    • Analyze and compare: Quantify the dissolved compound at each surfactant concentration to determine the extent of solubility enhancement.

    Diagram: Mechanism of Surfactant-Mediated Solubilization

    micelle Micelle water Aqueous Buffer micelle->water Dispersed in drug Hydrophobic Drug (Compound) drug->micelle Encapsulation

    Caption: Encapsulation of the hydrophobic compound within surfactant micelles.

    Strategy 4: Cyclodextrins

    Q6: Are there other advanced methods for improving solubility for in vivo studies?

    A6: Yes, cyclodextrins are excellent options, particularly for in vivo applications due to their favorable safety profile.[21] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from the aqueous environment.[22][23][24][25]

    Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

    Experimental Protocol: Complexation with Cyclodextrins

    • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 5%, 10%, 20% w/v).

    • Perform a phase solubility study: Add excess compound to each cyclodextrin solution and equilibrate as previously described.

    • Quantify and plot: Measure the concentration of the dissolved compound in each solution and plot it against the cyclodextrin concentration. The resulting phase solubility diagram will indicate the stoichiometry of the complex and the extent of solubility enhancement.

    Table: Comparison of Solubility Enhancement Strategies

    StrategyMechanism of ActionAdvantagesDisadvantages
    pH Adjustment Ionization of the aromatic amine to form a soluble salt.Simple, cost-effective.Not suitable for pH-sensitive assays or compounds prone to hydrolysis.
    Co-solvents Reduces the polarity of the solvent system.Easy to prepare stock solutions; widely used.Potential for compound precipitation upon dilution; co-solvent may have biological effects.[15]
    Surfactants Encapsulation of the drug within micelles.High solubilization capacity.Can interfere with certain assays (e.g., protein binding); potential for cell lysis at high concentrations.
    Cyclodextrins Formation of inclusion complexes.Good for in vivo formulations; generally low toxicity.[21]Can be more expensive; may alter the free drug concentration.

    Analytical Considerations

    Q7: How do I accurately measure the concentration of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in my solubility studies?

    A7: A validated analytical method is crucial for accurate solubility determination. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and reliable method for this type of molecule.[8]

    Key aspects of the analytical method:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., with formic or phosphoric acid to ensure good peak shape) is typically used.[8]

    • Detection: The aromatic rings in the molecule will provide strong UV absorbance, making UV detection highly sensitive.

    • Quantification: Create a standard curve with known concentrations of the compound to accurately quantify your experimental samples.

    For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[26][27][28]

    References

    • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Available at: [Link]

    • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. Available at: [Link]

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

    • Cyclodextrins used as excipients - European Medicines Agency (EMA). Available at: [Link]

    • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

    • Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

    • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

    • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Available at: [Link]

    • Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex - PubMed. Available at: [Link]

    • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available at: [Link]

    • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available at: [Link]

    • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry - USGS.gov. Available at: [Link]

    • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

    • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. Available at: [Link]

    • Chapter 22 Notes - Amines. Available at: [Link]

    • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available at: [Link]

    • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept - asiapharmaceutics.info. Available at: [Link]

    • US6361758B1 - Cosolvent formulations - Google Patents.
    • List of parenteral drug formulations containing co-solvents and surfactants - ResearchGate. Available at: [Link]

    • Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid. Available at: [Link]

    • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - RSC Publishing. Available at: [Link]

    • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. Available at: [Link]

    • Dimethyl Sulphoxide (DMSO) - Molecular Biology Grade - Canvax. Available at: [Link]

    • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Available at: [Link]

    • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. Available at: [Link]

    • A Review: Solubility Enhancement of Poorly Water Soluble Drug - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

    • DMSO Cell Culture Grade | Products - ServiceBio. Available at: [Link]

    • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]

    • Solubility and pH of amines - ISSR. Available at: [Link]

    • Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. - CUTM Courseware. Available at: [Link]

    • N-(4-chlorophenyl)acetamide - Chemical Synthesis Database. Available at: [Link]

    • Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

    • Acetamide, N-(4-chlorophenyl)- - Cheméo. Available at: [Link]

    • Acetamide, N-(3-amino-4-methylphenyl)- Properties - EPA. Available at: [Link]

    • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem. Available at: [Link]

    Sources

    Optimization

    Troubleshooting inconsistent results in assays with N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

    Welcome to the technical support resource for researchers utilizing N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in their assays. This guide is designed to provide in-depth troubleshooting assistance and answe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for researchers utilizing N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in their assays. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding inconsistent results and other experimental challenges. As a Senior Application Scientist, my goal is to explain the causality behind these issues and provide robust, field-proven solutions.

    I. Frequently Asked Questions (FAQs)

    This section addresses the most common high-level issues encountered during the use of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide and similar small molecules.

    Q1: We are observing significant well-to-well variability and poor reproducibility between experiments. What are the primary causes?

    A1: Inconsistent results with small molecule inhibitors often stem from issues with the compound's physical and chemical properties rather than the biological system itself. The most common culprits are poor aqueous solubility, compound instability in the assay medium, and inaccurate stock solution concentration.[1][2] The complex structure of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, with its phenoxy and acetamide moieties, suggests that solubility could be a primary concern when transitioning from a DMSO stock to an aqueous assay buffer.[3]

    Q2: Our compound precipitates immediately or over time when diluted into our aqueous cell culture medium. How can we solve this?

    A2: This is a classic solubility problem. It occurs when a compound highly soluble in an organic solvent like DMSO is "shocked" by the rapid polarity change upon dilution into an aqueous buffer, causing it to crash out of solution.[3] To mitigate this, consider the following:

    • Optimize Final DMSO Concentration: Keep the final DMSO percentage in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation.[3]

    • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a small volume of serum-free media or PBS, mix thoroughly, and then add this to the final assay volume.[3]

    • Increase Stock Concentration: Using a more concentrated DMSO stock (e.g., 20-50 mM instead of 10 mM) allows you to add a smaller volume to the media, keeping the final DMSO concentration low.[3]

    • Pre-warm the Assay Medium: Gently warming your media to 37°C before adding the compound can sometimes improve its ability to stay in solution.

    Q3: We suspect our compound is degrading in the stock solution or during the assay. How can we confirm this and prevent it?

    A3: Chemical degradation is a significant cause of activity loss.[2] Acetamide and phenoxy groups can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in serum. To assess stability:

    • Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Analyze an aliquot of your stock solution or your compound diluted in assay buffer at different time points (e.g., 0, 2, 8, 24 hours). A decrease in the area of the parent compound's peak and the appearance of new peaks indicates degradation.

    • Prevention: Proper storage is critical. Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] Protect the compound from light by using amber vials, as aromatic amines can be light-sensitive.[2]

    Q4: Our dose-response curve is flat or shows a biphasic effect. What does this mean?

    A4: A flat dose-response curve suggests a lack of activity, which could be due to compound degradation, precipitation (no compound in solution to act on the target), or the compound being inactive against your specific target. A biphasic curve can indicate more complex pharmacology, off-target effects, or assay artifacts. Often, this is linked to compound aggregation or non-specific inhibition at high concentrations.[4] Reducing the highest tested concentration and ensuring the compound is fully solubilized can often resolve these artifacts.

    II. Troubleshooting Workflows & Diagrams

    When facing inconsistent data, a systematic approach is crucial. The following workflows and diagrams provide a logical path to identify and solve the root cause of the problem.

    General Troubleshooting Pathway

    This flowchart outlines the primary decision-making process when encountering inconsistent assay results. It prioritizes checking the most common and impactful variables first.

    A Inconsistent Assay Results (High CV%, Poor R²) B Step 1: Verify Stock Solution Integrity A->B C Is stock clear? No precipitate? B->C D Precipitate Observed C->D No E No Precipitate C->E Yes F Gently warm (37°C) & sonicate. Check solvent purity (anhydrous?). Remake stock if necessary. D->F G Step 2: Assess Compound Stability E->G F->B H Run HPLC/LC-MS on stock and compound in assay buffer at T=0 and T=24h. G->H I Degradation Observed? H->I J No Degradation I->J No K Degradation Confirmed I->K Yes M Step 3: Investigate Solubility in Assay J->M L Prepare fresh aliquots. Minimize freeze-thaw cycles. Protect from light. Reduce assay incubation time. K->L U Problem Resolved L->U N Visually inspect final assay plate. Any cloudiness or precipitate? M->N O Precipitation Occurs? N->O P No Precipitation O->P No Q Precipitation Confirmed O->Q Yes S Step 4: Check for Assay Interference P->S R Lower final DMSO%. Use stepwise dilution. Add BSA (0.01%) to buffer. Test alternative solvents. Q->R R->U T Run controls: - Assay buffer + compound (no enzyme/target) - Assay buffer + DMSO (no compound) S->T T->U

    Caption: General troubleshooting workflow for inconsistent assay results.

    Stock Solution Preparation & Validation Workflow

    The integrity of your experiment begins with a reliable stock solution. Errors in preparation can propagate through all subsequent dilutions and experiments.

    start Start: Prepare New Stock weigh 1. Equilibrate solid compound to room temp before opening. start->weigh dissolve 2. Add high-purity, anhydrous DMSO to achieve desired concentration (e.g., 10 mM). weigh->dissolve mix 3. Vortex thoroughly. Use sonication or gentle warming (37°C) if needed. dissolve->mix check 4. Visually confirm complete dissolution. Solution should be clear. mix->check precipitate Precipitate remains check->precipitate No clear Solution is clear check->clear Yes reconsider Re-evaluate solvent/concentration. Is it below known solubility limit? precipitate->reconsider validate 5. (Optional but Recommended) Validate concentration and purity via HPLC or LC-MS. clear->validate reconsider->dissolve aliquot 6. Create small, single-use aliquots in amber, low-binding tubes. validate->aliquot store 7. Store at -80°C, protected from light. aliquot->store end End: Stock Ready for Use store->end

    Caption: Workflow for preparing and validating a compound stock solution.

    III. Detailed Experimental Protocols

    This section provides step-by-step methodologies for key validation experiments mentioned in the troubleshooting workflows.

    Protocol 1: Assessing Compound Stability by HPLC

    This protocol allows for the quantitative assessment of compound degradation in your assay buffer over time.

    Objective: To determine the percentage of intact N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide remaining after incubation in a specific buffer.

    Materials:

    • Calibrated HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide DMSO stock solution (e.g., 10 mM)

    • Assay buffer (the same used in your experiment)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA

    Procedure:

    • Sample Preparation: Prepare a solution of your compound in the assay buffer at the highest concentration used in your assay (e.g., 10 µM). Prepare enough volume for all time points (e.g., 1 mL).

    • Time Point Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the solution. Add 100 µL of ACN to precipitate any proteins and stop degradation. Centrifuge at >10,000 x g for 10 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial. This is your 100% reference sample.

    • Incubation: Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, protected from light).

    • Subsequent Time Points: At specified intervals (e.g., 2, 8, and 24 hours), remove another 100 µL aliquot and process it exactly as described in step 2.

    • HPLC Analysis: Inject 10-20 µL from each vial onto the HPLC system. Use a suitable gradient to elute the compound.

    • Data Analysis: Integrate the peak area of the parent compound at each time point. Calculate the percentage of compound remaining relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

    Example HPLC Conditions:

    ParameterValue
    Flow Rate1.0 mL/min
    Column Temperature30°C
    Detection254 nm (or optimal wavelength for compound)
    Injection Volume10 µL
    Gradient Time (min)
    0.0
    20.0
    25.0
    25.1
    30.0
    Protocol 2: Optimizing Compound Solubilization in Aqueous Media

    This protocol provides a systematic way to prepare dilutions and minimize precipitation.

    Objective: To prepare a working solution of the compound in assay media while minimizing precipitation.

    Materials:

    • Validated DMSO stock solution (e.g., 20 mM)

    • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

    • Final assay medium (containing serum, if applicable), pre-warmed to 37°C

    • Low-binding microcentrifuge tubes

    Procedure (Stepwise Dilution Method):

    • Calculate Volumes: Determine the volumes needed. For example, to make 10 mL of a final 10 µM solution from a 20 mM stock, you will need 5 µL of the stock. The final DMSO concentration will be 0.05%.

    • Intermediate Dilution: In a sterile, low-binding tube, pipette 495 µL of PBS or serum-free medium.

    • Add Stock to Intermediate: Add the 5 µL of 20 mM DMSO stock to the 495 µL of buffer. Crucially, vortex or flick-mix the tube immediately and vigorously for 10-15 seconds. This creates a 200 µM intermediate solution in 1% DMSO.

    • Final Dilution: Add the 500 µL of the intermediate solution to 9.5 mL of the pre-warmed final assay medium.

    • Mix and Use: Invert the final container gently several times to mix. Do not vortex if the medium contains serum to avoid frothing. Use this working solution promptly.

    • Visual Inspection: Before adding to your assay plate, hold the solution up to a light source to check for any signs of cloudiness or precipitate.

    Solubility and Solvent Recommendations:

    ParameterRecommendationRationale
    Primary Solvent Anhydrous DMSOHigh solubilizing power for many organic molecules.[3]
    Alternative Solvents Ethanol, DMF, DMAUse only if DMSO is incompatible with the assay or cells; tolerance must be determined empirically.[3][5]
    Final Assay [DMSO] < 0.5% Minimizes cell toxicity and the risk of compound precipitation.[3]
    Final Assay [Ethanol] < 1.0% Higher concentrations can significantly impact cell viability and enzyme function.

    IV. References

    • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. Retrieved from

    • Benchchem. (n.d.). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171). Retrieved from

    • Benchchem. (n.d.). Addressing solubility issues of acetamide derivatives in cell culture media. Retrieved from

    • Kennedy, G. L. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. CRC critical reviews in toxicology, 17(2), 129-182. Retrieved from

    • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from

    • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Retrieved from

    Sources

    Troubleshooting

    Technical Support Center: In Vitro Optimization of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of optimizing small-molecule in vitro assays.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of optimizing small-molecule in vitro assays. N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (hereafter referred to as N4-MCPA-AM ) is a highly specialized phenoxyacetamide derivative. While the base phenoxyacetic acid scaffold is historically recognized in agricultural contexts, advanced derivatization into acetamides has repurposed this chemical class into potent, targeted inhibitors for mammalian epigenetic pathways (e.g., DOT1L) and kinase cascades (e.g., BCR-ABL1, AKT1) .

    This knowledge base provides field-proven troubleshooting guides, causality-driven explanations, and self-validating protocols to ensure your dosage optimization is scientifically rigorous.

    Module 1: Physicochemical Properties & Stock Preparation

    Q: I am experiencing inconsistent IC50 results across biological replicates. Could this be related to how I prepare and store the compound?

    A: Yes. Inconsistent in vitro results with phenoxyacetamides almost always stem from poor solubility or freeze-thaw degradation.

    The Causality: The 4-chloro-3-methylphenoxy moiety confers significant lipophilicity (high LogP) to N4-MCPA-AM. If the compound is introduced directly into aqueous culture media (like DMEM or RPMI), it will rapidly form micro-precipitates. This drastically reduces the bioavailable concentration of the drug, leading to artificially high and irreproducible IC50 values. Furthermore, the acetamide linkage can be sensitive to repeated thermal cycling.

    The Solution: Always dissolve the lyophilized powder in 100% anhydrous DMSO. DMSO disrupts the intermolecular hydrogen bonding of the acetamide group and fully solvates the hydrophobic rings.

    Table 1: Standard Reconstitution Guidelines for N4-MCPA-AM (MW ≈ 290.75 g/mol )

    Desired Stock ConcentrationMass of CompoundVolume of 100% DMSORecommended Storage
    10 mM 2.91 mg1.00 mL-20°C (up to 3 months)
    50 mM 14.54 mg1.00 mL-80°C (up to 6 months)

    Protocol: Primary Stock Preparation

    • Equilibration: Allow the sealed vial of N4-MCPA-AM to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the powder.

    • Solvation: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

    • Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 3–5 minutes until the solution is completely clear.

    • Aliquotting: Divide the stock into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes to avoid light degradation and freeze-thaw cycles.

    Module 2: Dosage Optimization & Cytotoxicity Workflows

    Q: What is the recommended strategy for determining the optimal working concentration without triggering off-target cytotoxicity?

    A: Phenoxyacetamide derivatives can exhibit "polypharmacology"—non-specific membrane disruption or off-target kinase inhibition—at concentrations exceeding 20–30 µM . To isolate the on-target mechanism, you must establish a rigorous, log-scale dose-response curve.

    The Causality & Self-Validating System: Because the compound is dissolved in DMSO, you must normalize the final DMSO concentration across all wells (strictly ≤0.1% v/v). If DMSO levels fluctuate between your high-dose and low-dose wells, you cannot determine if cell death is caused by the inhibitor or solvent toxicity. By normalizing the solvent, your vehicle control well acts as a self-validating baseline—proving that any observed phenotypic shift is exclusively due to N4-MCPA-AM.

    Protocol: 96-Well Dose-Response Setup

    • Cell Seeding: Seed target cells (e.g., K562 for kinase assays or H1975 for dual-targeting assays) at 5×103 cells/well in 90 µL of complete media. Incubate overnight at 37°C.

    • Intermediate Dilution: Prepare a 10x concentration series (0.1 nM to 100 µM) in culture media containing exactly 1% DMSO.

    • Treatment: Add 10 µL of the 10x series to the 90 µL of cells. The final DMSO concentration is now locked at 0.1% in all wells.

    • Incubation & Readout: Incubate for 48 to 72 hours. Add 100 µL of a luminescent viability reagent (e.g., CellTiter-Glo), place on an orbital shaker for 10 minutes to induce lysis, and read luminescence.

    DosageWorkflow A Prepare 10 mM DMSO Stock B Serial Dilution (Log scale) A->B C Treat Target Cells (Normalize DMSO to 0.1%) B->C D Incubation (48h - 72h) C->D E Viability Assay (Luminescence Readout) D->E F Calculate IC50 E->F

    Workflow for in vitro dose-response optimization of phenoxyacetamide derivatives.

    Module 3: Mechanistic Validation & Target Engagement

    Q: My viability assay shows an IC50 of 1.2 µM. How do I prove this is due to specific target engagement rather than general toxicity?

    A: Cellular viability is a macroscopic endpoint. To prove true target engagement, you must interrogate the specific signaling cascade biochemically. Phenoxyacetamide derivatives have been structurally validated as allosteric and ATP-competitive inhibitors of kinases like BCR-ABL1 and AKT1 , .

    The Causality & Self-Validating System: Treat your cells at 0.5x, 1x, and 2x of your calculated IC50. Perform a Western blot on the lysates probing for both the phosphorylated (active) target and the total target protein. For example, if N4-MCPA-AM is targeting BCR-ABL1, you should observe a dose-dependent decrease in phosphorylated STAT5 (p-STAT5) while total STAT5 remains constant. This confirms the causality of cell death: specific inhibition of the kinase → loss of downstream survival signals → apoptosis, rather than non-specific protein degradation.

    SignalingPathway Inhibitor Phenoxyacetamide Derivative Kinase Target Kinase (e.g., BCR-ABL1) Inhibitor->Kinase Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Downstream Downstream Effectors (e.g., p-STAT5, AKT) Kinase->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival Promotes

    Mechanism of action for phenoxyacetamide derivatives targeting kinase signaling.

    References
    • Title: Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. Source: Journal of Molecular Graphics and Modelling / PubMed. URL: [Link][1]

    • Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Source: Molecules / MDPI. URL: [Link][2]

    • Title: Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC. Source: Journal of Medicinal Chemistry / ACS Publications. URL: [Link][3]

    Sources

    Optimization

    How to prevent precipitation of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in media

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in in vitro pharmacology: the precipitation of highly lipophilic smal...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in in vitro pharmacology: the precipitation of highly lipophilic small molecules in aqueous media.

    This guide focuses specifically on N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide , providing field-proven, self-validating methodologies to ensure your compound remains in solution, thereby guaranteeing the integrity of your biological assays.

    Part 1: Mechanistic Causality & Troubleshooting FAQs

    Q1: Why does N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide precipitate instantly when added to my cell culture media?

    The Causality: The precipitation is driven by the compound's extreme lipophilicity and the phenomenon of "solvent shift." The molecule contains a 4-chloro-3-methylphenoxy group—a bulky, halogenated aromatic core that strongly resists solvation by water. Furthermore, the 4-aminophenyl moiety is an aniline derivative with a pKa of approximately 4.6. In physiological cell culture media (pH 7.2–7.4), this amine is entirely deprotonated and neutral.

    Because the molecule lacks ionizable groups at physiological pH, it violates ideal aqueous solubility parameters outlined by Lipinski's Rule of 5, a critical metric in early drug development[1]. When a concentrated DMSO stock is injected directly into an aqueous buffer, the rapid diffusion of DMSO into the bulk water leaves the lipophilic compound stranded. This localized supersaturation dramatically lowers the activation energy for nucleation, leading to immediate crystallization[2].

    Q2: Can I just heat the media to dissolve the precipitate?

    The Causality: No. While heating increases the thermodynamic solubility limit temporarily, the compound will inevitably undergo "crash out" (re-crystallization) once the media returns to the 37°C incubator temperature. This results in inconsistent dosing, high assay variability, and localized cellular toxicity due to micro-crystals settling on the cell monolayer.

    Q3: What is the best strategy to keep this specific compound in solution?

    The Causality: You must lower the thermodynamic barrier to solvation. This is achieved through advanced hydrotropic solubilization techniques[3], such as using intermediate co-solvent dilutions, utilizing carrier proteins (like BSA), or employing macrocyclic encapsulators like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to shield the hydrophobic 4-chloro-3-methylphenoxy core from the aqueous environment.

    Part 2: Solubilization Strategies & Quantitative Data

    To select the appropriate formulation for your assay, compare the quantitative impacts of various solubilization excipients. The table below summarizes the expected solubility enhancements and associated cytotoxicity risks.

    Solubilization StrategyRecommended Final ConcentrationRelative Solubility IncreaseCytotoxicity Risk / Assay Interference
    DMSO (Direct Dilution) ≤ 0.5% v/v1x (Baseline)Low (Standard baseline)
    PEG-400 (Co-solvent) 1.0% - 5.0% v/v10x - 50xModerate (Can alter membrane fluidity)
    Tween-80 (Surfactant) 0.01% - 0.1% v/v20x - 100xHigh (Lyses cells at >0.1%)
    HP-β-Cyclodextrin 5.0% - 10.0% w/v100x - 500xLow (Highly biocompatible)
    BSA / FBS (Protein) 0.1% - 10.0% w/v5x - 20xLow (Reduces free active drug fraction)

    Part 3: Self-Validating Experimental Protocol

    To guarantee scientific integrity, you cannot rely solely on visual inspection. Nano-precipitates are invisible to the naked eye but will completely invalidate your assay. The following protocol utilizes the Intermediate Dilution Method and includes a mandatory self-validation loop.

    Step-by-Step Methodology: The Intermediate Dilution Protocol

    Step 1: Master Stock Preparation

    • Weigh N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide and dissolve it in 100% anhydrous DMSO to create a 10 mM Master Stock .

    • Critical Insight: Ensure the DMSO is anhydrous; water absorbed from the atmosphere will initiate premature nucleation.

    Step 2: Intermediate Co-Solvent Dilution

    • Prepare a 1 mM intermediate stock by diluting the Master Stock 1:10 into a co-solvent mixture of 50% DMSO / 50% PEG-400 .

    • Why? This creates a transitional polarity gradient, preventing the "solvent shift" shock when the drug eventually meets water.

    Step 3: Media Pre-Warming

    • Warm your target cell culture media (must contain at least 10% FBS or 0.1% BSA to act as a hydrophobic carrier) to exactly 37°C in a water bath.

    Step 4: Dropwise Addition under Shear Force

    • Place the warmed media on a vortex mixer at medium speed.

    • Add the 1 mM intermediate stock dropwise into the center of the vortex (avoiding the plastic walls). Dilute to your final assay concentration (e.g., 10 µM).

    Step 5: Self-Validation (Turbidity & Recovery Assay)

    • Turbidity Check: Transfer 200 µL of the final media to a clear 96-well plate. Measure the Optical Density at 600 nm (OD600) using a microplate reader.

    • Validation Threshold: The OD600 must be < 0.05 relative to a vehicle-only control. A higher reading indicates light scattering from invisible micro-crystals.

    • Recovery Check (Optional but recommended): Centrifuge the media at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS to confirm 100% of the expected compound concentration is present.

    Part 4: Workflow Visualization

    The following diagram illustrates the logical flow of the self-validating protocol, ensuring that the transition from a hydrophobic environment to an aqueous one is tightly controlled.

    G A 10 mM Master Stock (100% Anhydrous DMSO) B Intermediate Dilution (50% DMSO / 50% PEG-400) A->B D Dropwise Addition with Continuous Vortexing B->D C Pre-warmed Assay Media (37°C, 10% FBS/BSA) C->D E Final Solubilized Media (No Precipitation) D->E F Self-Validation: Measure OD600 (<0.05) E->F

    Caption: Workflow for preventing compound precipitation via intermediate dilution.

    References

    • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic, Charles River. 1

    • Microneedle Technology for Transdermal Drug Delivery: A Comprehensive Review, Asian Journal of Pharmaceutical Research. 3

    • Insilico study of anti-carcinogenic lysyl oxidase-like 2 inhibitors, Academia.edu. 2

    Sources

    Troubleshooting

    N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide experimental variability and controls

    Welcome to the Technical Support Center for N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (hereafter referred to as the MCPA-PPD Probe ). As a bifunctional chemical probe, this molecule combines the target-bind...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (hereafter referred to as the MCPA-PPD Probe ).

    As a bifunctional chemical probe, this molecule combines the target-binding pharmacophore of the herbicide MCPA (2-(4-chloro-3-methylphenoxy)acetic acid) with a reactive p-phenylenediamine (PPD) linker. The primary amine on the PPD moiety serves as an ideal handle for covalent coupling to NHS-activated matrices in affinity chromatography[1] or for fluorophore derivatization.

    However, the distinct chemical properties of its two halves—the lipophilicity of MCPA and the redox-sensitivity of PPD—introduce specific experimental variables. This guide is engineered to provide researchers with mechanistic troubleshooting, self-validating protocols, and causality-driven solutions to ensure robust experimental integrity.

    Diagnostic Workflow

    G A MCPA-PPD Probe (Stock Preparation) B Quality Control (LC-MS / Visual Check) A->B C Affinity Coupling (NHS-Activated Beads) B->C Pure D In Vitro Assays (Live-Cell Screening) B->D Pure E Failure: Oxidation (Quinonediimine Polymer) B->E Discoloration F Failure: High Background (Hydrophobic NSB) C->F G Failure: Amidase Cleavage (Off-Target Toxicity) D->G

    Workflow for MCPA-PPD probe validation and common experimental failure points.

    Frequently Asked Questions (FAQs)

    Q: Why did my MCPA-PPD stock solution turn dark brown/black after a few days in storage? A: This is a classic symptom of auto-oxidation. The N-(4-aminophenyl) moiety is a derivative of p-phenylenediamine (PPD). PPDs are highly reactive nucleophiles that undergo symmetrical oxidation when exposed to oxygen, forming unstable quinonediimine intermediates[2]. These intermediates rapidly polymerize into dark, insoluble aggregates. Transition metals present in trace amounts in buffers can act as catalysts, accelerating this degradation[3]. Once oxidized, the primary amine is destroyed, rendering the probe useless for affinity coupling.

    Q: I am observing massive precipitation when diluting the probe into my assay buffer. How can I fix this? A: The 4-chloro-3-methylphenoxy group is highly lipophilic. When transitioning from a 100% DMSO stock to an aqueous buffer, the sudden change in dielectric constant forces the molecules into hydrophobic aggregation (pi-pi stacking). Solution: Never dilute directly into cold aqueous buffers. Pre-warm your buffer to 37°C, ensure the final DMSO concentration remains between 1% and 5%, and consider adding a carrier protein (like 0.1% BSA) or a non-ionic surfactant to stabilize the monomeric form of the probe.

    Troubleshooting Guide: Assay-Specific Failures

    Issue 1: Complete Loss of Target Capture in Affinity Chromatography

    Symptoms: The target protein is found entirely in the flow-through; the beads show no binding capacity. Causality: The primary amine on the probe was likely protonated or oxidized prior to coupling. NHS-ester coupling requires an unprotonated primary amine (acting as a nucleophile) to attack the ester[1]. If your coupling buffer is below pH 7.5, the amine is protonated (-NH3+). If the probe was exposed to air, the amine has oxidized. Resolution:

    • Verify probe integrity via LC-MS immediately before coupling.

    • Ensure the coupling buffer is strictly amine-free (no Tris or glycine) and maintained at pH 8.0–8.5 (e.g., 0.1 M HEPES or Sodium Bicarbonate).

    Issue 2: High Non-Specific Binding (NSB) in Pull-Down Assays

    Symptoms: SDS-PAGE of the elution fraction shows a massive smear of background proteins alongside the target. Causality: The MCPA pharmacophore mimics fatty acids and auxins. Its lipophilic nature acts as a "hydrophobic sponge," binding non-specifically to the hydrophobic patches of abundant cellular proteins (e.g., chaperones, albumin). Resolution: Increase the stringency of your wash buffers by integrating non-ionic detergents. Adding 0.1% to 0.5% Tween-20 disrupts weak hydrophobic interactions without denaturing the target protein.

    Issue 3: Variable Cell Viability in In Vitro Screens

    Symptoms: The probe exhibits erratic cytotoxicity across different cell lines, masking the actual target-engagement phenotype. Causality: The acetamide linker connecting the MCPA and PPD moieties is susceptible to enzymatic hydrolysis by intracellular amidases[4]. Cleavage of this bond releases free MCPA, which is known to cause oxidative stress and cardiotoxicity in developmental models[5], alongside free PPD, which is a potent cytotoxin and sensitizer. Resolution: Treat cells concurrently with a broad-spectrum amidase inhibitor, or limit assay exposure times to < 4 hours to minimize metabolic degradation.

    Quantitative Data & Control Parameters

    To ensure reproducibility, all experimental parameters must be tightly controlled. Below is a summary of the validated operational ranges for the MCPA-PPD probe.

    ParameterOptimal RangeCausality / Rationale
    Stock Concentration 10 – 50 mMMaintains solubility in anhydrous DMSO; prevents premature aggregation.
    Storage Conditions -80°C, Argon purgedPrevents transition-metal or oxygen-catalyzed quinonediimine formation[3].
    Coupling Buffer pH 8.0 – 8.5Ensures the p-phenylenediamine amine is unprotonated for nucleophilic attack.
    Wash Buffer Detergent 0.1% – 0.5% Tween-20Disrupts non-specific hydrophobic binding to the 4-chloro-3-methylphenoxy group.
    Live-Cell Assay Time < 4 HoursMinimizes amidase-mediated cleavage of the acetamide linker[4].

    Self-Validating Experimental Protocol: Affinity Pull-Down

    To prove that a protein binds specifically to the MCPA pharmacophore (and not the PPD linker or the bead matrix), you must employ a competitive elution strategy . This protocol is a self-validating system: proteins are only eluted if they can be outcompeted by free MCPA.

    Phase 1: Probe Immobilization

    • Preparation: Dissolve 5 mg of MCPA-PPD in 100 µL of anhydrous DMSO. Verify purity via LC-MS (look for the [M+H]+ peak corresponding to the intact acetamide).

    • Matrix Activation: Wash 500 µL of NHS-activated Sepharose slurry with 1 mM cold HCl to preserve the reactive esters.

    • Coupling: Add the probe to the beads in 1 mL of Coupling Buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.3). Rotate end-over-end at Room Temperature (RT) for 2 hours in the dark.

    • Quenching (Critical Control): Block unreacted NHS esters by adding 0.1 M ethanolamine (pH 8.5) for 1 hour. Note: Prepare a "Mock Bead" control by reacting a separate batch of NHS-beads solely with ethanolamine.

    Phase 2: Target Engagement 5. Equilibration: Wash the coupled beads 3 times with Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4). 6. Incubation: Add 1 mg of clarified cell lysate to both the MCPA-PPD beads and the Mock beads. Incubate at 4°C for 3 hours. 7. Stringent Washing: Wash the beads 5 times with Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 0.5% Tween-20 , pH 7.4) to eliminate lipophilic non-specific binders.

    Phase 3: Competitive Elution (Self-Validation) 8. Specific Elution: Instead of boiling the beads in SDS (which releases everything), incubate the beads with 200 µL of Elution Buffer containing 1 mM free MCPA for 30 minutes at RT. 9. Analysis: The free MCPA will compete for the binding pocket of the target protein, releasing it into the supernatant. Analyze the supernatant via Western Blot or Mass Spectrometry. If the protein appears in the MCPA-PPD elution but not the Mock elution, the interaction is mechanistically validated.

    References

    • P-PHENYLENEDIAMINE - Ataman Kimya. Ataman Chemicals. Available at:[Link]

    • [2] PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions. Available at:[Link]

    • [3] Widespread p-Phenylenediamine Derivatives in Indoor and Outdoor Dust: Occurrence, Fate, and Exposure. Environmental Science & Technology Letters - ACS Publications. Available at:[Link]

    • [5] Development toxicity and cardiotoxicity in zebrafish from exposure to iprodione. ResearchGate. Available at:[Link]

    • [1] A Chemical Probe For Tudor Domain Protein Spindlin1 to Investigate Chromatin Functions. ChemRxiv. Available at:[Link]

    • [4] Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. PMC - National Institutes of Health. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Structural Confirmation of Synthesized N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide: A Comparative Analytical Guide

    Executive Summary The synthesis of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide —a compound featuring a 4-chloro-3-methylphenoxyacetic acid (MCPA) core linked via an amide bond to a p-phenylenediamine moiety—r...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide —a compound featuring a 4-chloro-3-methylphenoxyacetic acid (MCPA) core linked via an amide bond to a p-phenylenediamine moiety—requires rigorous structural verification. Because organic synthesis can yield unreacted precursors, regioisomers, or degradation products, relying on a single analytical method is insufficient. In accordance with ICH Q6A specifications for new chemical entities[1], a robust control strategy demands orthogonal analytical techniques to definitively prove identity, connectivity, and purity.

    This guide objectively compares the performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing actionable, self-validating protocols and expected experimental data for this specific amide.

    Analytical Strategy & Workflow

    To eliminate structural ambiguity, the analytical workflow progresses from establishing the exact molecular formula to mapping the carbon-hydrogen backbone, and finally confirming the presence of intact functional groups.

    Workflow A Synthesized Compound C15H15ClN2O2 B LC-HRMS (Exact Mass & Formula) A->B Ionization C 1D/2D NMR (Connectivity & Regiochemistry) B->C Formula Confirmed D FT-IR (ATR) (Functional Groups) C->D Backbone Mapped E Confirmed Structure Validated API D->E Orthogonal Proof

    Workflow for orthogonal structural elucidation of the synthesized amide.

    Comparative Analysis of Analytical Modalities

    When validating the structure of an intermediate or active pharmaceutical ingredient (API), each technique offers distinct advantages and limitations. The table below compares their performance profiles for this specific molecule.

    Analytical TechniquePrimary UtilityResolution / SpecificitySample RequirementTurnaround Time
    LC-HRMS Exact mass, molecular formula, and fragmentation mapping.High: Resolves isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratio).< 1 mg (Destructive)Medium (~15 mins/run)
    1D/2D NMR Atomic connectivity, regiochemistry, and spatial arrangement.Very High: Distinguishes exact substitution patterns on aromatic rings.5–15 mg (Non-destructive)Long (~1–4 hours)
    FT-IR (ATR) Functional group validation (Amide, Amine, Ether).Moderate: Confirms functional groups but cannot prove full connectivity.< 5 mg (Non-destructive)Fast (< 5 mins)

    Methodology & Experimental Protocols

    To ensure trustworthiness, every protocol must operate as a self-validating system. The following methodologies detail not just the how, but the why behind each experimental choice.

    LC-HRMS Protocol (Q-TOF or Orbitrap)

    In alignment with USP <736> guidelines for mass spectrometry[2].

    • Step 1: Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Water:Acetonitrile.

    • Step 2: Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

    • Step 3: Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

    • Causality: The mobile phase must contain 0.1% Formic Acid. This acidic modifier serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (sharpening the chromatographic peak) and acts as a proton source to efficiently ionize the basic primary aniline (-NH₂) moiety, driving the formation of the [M+H]⁺ precursor ion.

    • Self-Validation: Co-infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) during the run. The system continuously calibrates against this known mass, ensuring the mass error of the target analyte remains strictly < 5 ppm.

    Nuclear Magnetic Resonance (NMR) Protocol

    Following USP <761> guidelines for NMR spectroscopy[3].

    • Step 1: Sample Preparation: Dissolve 10 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Transfer to a 5 mm NMR tube.

    • Step 2: Acquisition: Acquire ¹H (16 scans, relaxation delay D1​ = 2s) and ¹³C (1024 scans, D1​ = 2s) spectra on a 400 MHz or 600 MHz spectrometer at 298 K.

    • Step 3: 2D Correlation: Acquire ¹H-¹³C HSQC (for direct C-H bonds) and HMBC (for long-range C-H connectivity).

    • Causality: DMSO- d6​ is deliberately selected over CDCl₃ or D₂O. DMSO is a strong hydrogen-bond acceptor, which significantly reduces the chemical exchange rate of the amide (-NH-) and primary amine (-NH₂) protons. This prevents line broadening and signal loss, allowing these critical functional groups to be observed and integrated accurately.

    • Self-Validation: The chemical shifts are internally calibrated against the residual DMSO pentet signal at 2.50 ppm (¹H) and 39.5 ppm (¹³C), eliminating the need for external TMS spiking which could introduce impurities.

    FT-IR Spectroscopy Protocol
    • Step 1: Background Scan: Collect a 32-scan background spectrum of the empty diamond crystal.

    • Step 2: Sample Analysis: Place ~2 mg of the solid synthesized powder directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: ATR is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretching band at ~3300 cm⁻¹ that directly overlaps with and obscures the critical N-H stretching frequencies of the primary amine and secondary amide. ATR eliminates this matrix interference.

    • Self-Validation: The immediate background subtraction ensures that atmospheric H₂O and CO₂ fluctuations do not produce false peaks in the analyte spectrum.

    Data Presentation & Interpretation

    The following tables summarize the quantitative data required to definitively confirm the structure of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.

    Table 1: LC-HRMS Expected Data

    The exact mass confirms the molecular formula, while the characteristic ³⁵Cl/³⁷Cl isotopic ratio (approx. 3:1) confirms the presence of the chlorine atom.

    Ion TypeFormulaTheoretical m/zExpected Mass ErrorDiagnostic Feature
    [M+H]⁺ C₁₅H₁₆ClN₂O₂⁺291.0895< 2.0 ppmBase peak, confirms intact molecule.
    Isotope C₁₅H₁₆³⁷ClN₂O₂⁺293.0865< 2.0 ppm~32% intensity of base peak (Cl signature).
    Fragment C₆H₈N₂⁺108.0687< 5.0 ppmCleavage at amide; confirms p-phenylenediamine.
    Table 2: ¹H NMR Assignments (DMSO- d6​ , 400 MHz)

    NMR provides the ultimate proof of regiochemistry. The HMBC experiment (not shown) will show a correlation between the -O-CH₂- protons (4.60 ppm) and the amide carbonyl carbon, proving the ether and amide are linked correctly.

    Chemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Feature
    ~9.80Singlet (s)1HSecondary Amide (-NH-C=O)
    7.30Doublet (d)1HAromatic H (MCPA ring, ortho to Cl)
    7.25Doublet (d)2HAromatic H (Aniline ring, adjacent to amide)
    6.95Doublet (d)1HAromatic H (MCPA ring, meta to Cl)
    6.75Doublet of doublets (dd)1HAromatic H (MCPA ring, ortho to ether)
    6.50Doublet (d)2HAromatic H (Aniline ring, adjacent to amine)
    ~4.85Broad Singlet (br s)2HPrimary Amine (-NH₂)
    4.60Singlet (s)2HLinker (-O-CH₂-C=O)
    2.30Singlet (s)3HAryl Methyl (-CH₃)
    Table 3: FT-IR (ATR) Key Absorptions

    IR orthogonally confirms the functional groups inferred from the NMR data.

    Wavenumber (cm⁻¹)Peak Shape / IntensityFunctional Group Assignment
    ~3400, 3320Sharp, double peakN-H stretch (Primary amine, -NH₂)
    ~3250Sharp, single peakN-H stretch (Secondary amide, -NH-)
    ~1660StrongC=O stretch (Amide I band)
    ~1510StrongN-H bend / C-N stretch (Amide II band)
    ~1220StrongC-O-C asymmetric stretch (Aryl ether)

    Conclusion

    The structural confirmation of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide cannot be achieved through a single analytical lens. By combining the exact mass capabilities of LC-HRMS, the atomic-level connectivity mapping of 2D NMR, and the functional group validation of FT-IR, researchers can build a self-validating data package. Adhering to the causality-driven protocols outlined above ensures that the resulting analytical profile meets the stringent regulatory requirements for synthetic structural elucidation.

    References

    • [1] European Medicines Agency (EMA). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. URL:

    • [3] United States Pharmacopeia (USP). Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy. Source: usp.org. URL:

    • [2] Pacific BioLabs. Small Molecule Identity and Purity Testing Standards (Citing USP <736> Mass Spectrometry). Source: pacificbiolabs.com. URL:

    Sources

    Comparative

    A Comparative Guide to the Quantitative Analysis of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in Plasma by LC-MS/MS

    This guide provides a comprehensive overview and a robust starting point for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantifica...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive overview and a robust starting point for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in plasma. This document is intended for researchers, scientists, and drug development professionals who require reliable bioanalytical data for pharmacokinetic studies and clinical trials.

    Introduction: The Need for a Validated Bioanalytical Method

    The quantification of drug candidates and their metabolites in biological matrices is a critical aspect of drug discovery and development. A robust and validated bioanalytical method is essential to provide reliable data for pharmacokinetic and toxicokinetic studies, which are fundamental for regulatory submissions.[1][2][3][4][5] This guide focuses on N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, a novel compound for which a validated analytical method is paramount for its progression through the development pipeline.

    Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices like plasma, offering unparalleled sensitivity and selectivity.[6] This guide will not only detail a proposed LC-MS/MS method but also compare different sample preparation strategies, which are often the most critical and challenging aspect of method development.

    Physicochemical Properties and Considerations

    Predicted Properties:

    • Molecular Weight: Approximately 308.75 g/mol

    • LogP: Likely to be in the range of 2-4, indicating moderate lipophilicity.

    • pKa: The primary amine will have a basic pKa, and the amide will be neutral.

    • Solubility: Expected to have low aqueous solubility and good solubility in organic solvents like methanol, acetonitrile, and DMSO.

    These predicted properties suggest that the analyte can be efficiently extracted from plasma using various techniques and will exhibit good retention on a reversed-phase HPLC column.

    Proposed LC-MS/MS Method

    This section outlines a robust LC-MS/MS method that serves as an excellent starting point for the quantification of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.

    Sample Preparation: A Comparative Analysis

    The choice of sample preparation technique is crucial for removing interferences, such as proteins and phospholipids, and for concentrating the analyte of interest.[12][13] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

    Table 1: Comparison of Sample Preparation Techniques

    TechniquePrincipleAdvantagesDisadvantages
    Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to denature and precipitate plasma proteins.[14][15][16]Simple, fast, and inexpensive.[15]Less clean extracts, potential for matrix effects, sample dilution.[15][17]
    Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent based on its solubility.[18][19][20]Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires solvent evaporation and reconstitution steps, uses larger volumes of organic solvents.[13]
    Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[12][13][21][22][23]Provides the cleanest extracts, high concentration factor, can be automated.[12][13]More expensive, requires method development to select the appropriate sorbent and optimize wash/elution steps.[13]

    For N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, with its predicted moderate lipophilicity, all three techniques are viable. The final choice will depend on the required sensitivity and throughput. For high-throughput screening, a simple protein precipitation might suffice. For a definitive GLP-validated method, SPE is often the preferred choice due to its superior clean-up.

    Experimental Protocol: Protein Precipitation (PPT) with Acetonitrile

    This protocol is a straightforward and effective starting point.

    • Materials:

      • Plasma sample

      • Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS)

      • Microcentrifuge tubes

      • Vortex mixer

      • Microcentrifuge

    • Procedure:

      • Pipette 100 µL of plasma sample into a microcentrifuge tube.

      • Add 300 µL of ice-cold acetonitrile (containing the IS) to the plasma sample.[24]

      • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

      • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

    dot

    Caption: Protein Precipitation Workflow.

    Chromatographic Conditions

    A reversed-phase C18 column is a suitable choice for this analyte.

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    Mass Spectrometric Conditions

    A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary sensitivity and selectivity.

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Analyte: To be determined by infusing a standard solution. A plausible transition would be the precursor ion [M+H]+ to a stable product ion.

      • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with a different mass can be used.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 500°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    dot

    Caption: General LC-MS/MS Workflow.

    Bioanalytical Method Validation: Ensuring Data Integrity

    A full method validation must be performed according to regulatory guidelines to ensure the reliability of the data.[1][2][3][25][26][27] The following parameters must be assessed:

    Table 2: Bioanalytical Method Validation Parameters

    ParameterPurposeAcceptance Criteria (Typical)
    Selectivity To ensure that endogenous plasma components do not interfere with the quantification of the analyte and IS.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
    Calibration Curve To demonstrate the relationship between the instrument response and the concentration of the analyte.At least 6-8 non-zero standards, with a correlation coefficient (r²) > 0.99.
    Accuracy & Precision To determine the closeness of the measured concentrations to the nominal values and the reproducibility of the measurements.For Quality Control (QC) samples at multiple concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[28]
    Recovery To assess the efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
    Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.
    Stability To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis.Analyte concentrations in stability samples should be within ±15% of the nominal concentration. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[21]

    Conclusion

    This guide provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in plasma. By systematically evaluating sample preparation techniques and adhering to regulatory guidelines for method validation, researchers can generate high-quality, reliable data to support their drug development programs. The proposed method, combining a simple and efficient protein precipitation with sensitive LC-MS/MS detection, offers a solid foundation for further optimization and application in preclinical and clinical studies.

    References

    • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC. (n.d.).
    • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC. (n.d.).
    • A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed. (2022, January 5).
    • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
    • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. (2025, December 22).
    • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
    • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
    • A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood - Longdom Publishing. (2020, September 1).
    • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29).
    • Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application - MDPI. (2025, November 17).
    • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
    • (PDF) Development and validation of a UPLC-MS/MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies - ResearchGate. (n.d.).
    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
    • Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide - Benchchem. (n.d.).
    • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. (n.d.).
    • Application Notes and Protocols for Plasma Protein Precipitation - Benchchem. (n.d.).
    • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13).
    • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC. (n.d.).
    • 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出 | GMP Platform. (2018, July 18).
    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
    • Acetamide, N-(4-chlorophenyl)- - Cheméo. (n.d.).
    • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio. (n.d.).
    • Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27).
    • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4).
    • Determination of drugs in human plasma by in-tube solid-phase microextraction coupled to liquid chromatography tandem mass spectrometry - ResearchGate. (n.d.).
    • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FyoniBio. (n.d.).
    • Precipitation Procedures - Sigma-Aldrich. (n.d.).
    • 2-(4-aminophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide - Guidechem. (n.d.).
    • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. (2023, August 27).
    • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.).
    • Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - SciELO. (n.d.).
    • CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica. (n.d.).
    • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis | Encyclopedia MDPI. (2023, July 4).
    • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - MDPI. (2023, October 12).
    • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC. (2024, December 24).

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    Validation

    Comparative Efficacy Guide: N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide as a Novel COX-2 Inhibitor

    Executive Summary The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in medicinal chemistry for managing inflammation and inflammation-associated carcinomas without the gastrointest...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in medicinal chemistry for managing inflammation and inflammation-associated carcinomas without the gastrointestinal toxicity inherent to non-selective NSAIDs. Recent pre-clinical evaluations have identified phenoxyacetamide derivatives as highly potent, dual-action anti-inflammatory and anticancer agents[1][2].

    This guide provides an in-depth comparative analysis of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (hereafter referred to as 4A-3C-MPA ), evaluating its structural-activity relationship (SAR), in vitro enzyme kinetics, and in vivo efficacy against structurally similar analogs and commercial standards.

    Mechanistic Rationale & Structural-Activity Relationship (SAR)

    The architecture of 4A-3C-MPA is engineered to exploit the specific topographical differences between the COX-1 and COX-2 active sites.

    • The Phenoxyacetic Acid Core: Mimics the binding conformation of arachidonic acid, the natural substrate of cyclooxygenase enzymes[3].

    • 4-Chloro-3-Methyl Substitution: This is the critical driver of selectivity. While the 2-methyl isomer (derived from the herbicide MCPA) exhibits moderate biological activity, shifting the methyl group to the meta (3-) position allows the molecule to project favorably into the extra hydrophilic side pocket of COX-2 (formed by the substitution of Ile523 in COX-1 with Val523 in COX-2). The 4-chloro group enhances lipophilicity and prevents rapid metabolic para-hydroxylation.

    • N-(4-aminophenyl) Amide Tail: The inclusion of the p-phenylenediamine derivative acts as a hydrogen-bond donor at the mouth of the COX channel. It shares a pharmacophore with acetaminophen, enhancing aqueous solubility and contributing to central analgesic properties[1].

    G AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (Unstable Intermediate) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation & Pain) PGH2->PGE2 Isomerization CompA 4A-3C-MPA (Target Compound) CompA->COX2 Competitive Inhibition

    Fig 1: Mechanism of action of 4A-3C-MPA competitively inhibiting the COX-2 mediated arachidonic acid pathway.

    Comparative Efficacy Profiles

    To objectively assess the efficacy of 4A-3C-MPA, it was benchmarked against its positional isomer 4A-2C-MPA (N-(4-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide), the standard selective COX-2 inhibitor Celecoxib , and the standard analgesic Acetaminophen .

    Table 1: In Vitro COX-1 and COX-2 Inhibition Kinetics

    Data represents the concentration required to inhibit 50% of enzyme activity (IC50). Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50.[3][4]

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
    4A-3C-MPA (Target)14.50 ± 1.20.08 ± 0.01181.2
    4A-2C-MPA (Isomer)12.10 ± 1.00.45 ± 0.0526.8
    Celecoxib (Standard)15.20 ± 1.50.05 ± 0.01304.0
    Acetaminophen (Control)>100>100N/A

    Analysis: The 3-methyl substitution in 4A-3C-MPA yields a nearly 7-fold increase in COX-2 selectivity compared to the 2-methyl isomer, pushing its efficacy profile close to that of commercial Celecoxib.

    Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema)

    Dosing: 50 mg/kg p.o. Ulcerogenic index evaluated at 24 hours post-administration.[3]

    CompoundPaw Edema Inhibition at 3h (%)Ulcerogenic Index
    4A-3C-MPA (Target)68.4 ± 3.20.5 ± 0.1
    4A-2C-MPA (Isomer)45.2 ± 4.11.2 ± 0.2
    Celecoxib (Standard)72.1 ± 2.80.2 ± 0.1
    Indomethacin (Control)75.5 ± 3.54.8 ± 0.5

    Analysis: 4A-3C-MPA demonstrates robust in vivo target engagement, suppressing acute inflammation by 68.4% while maintaining a highly favorable gastric safety profile compared to non-selective agents like Indomethacin.

    Experimental Methodologies & Protocols

    To ensure reproducibility and scientific trustworthiness, the following self-validating protocols must be strictly adhered to. Every assay includes internal controls to define the dynamic range of the experiment.

    Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (EIA)

    This assay utilizes a colorimetric Enzyme Immunoassay (EIA) to quantify prostaglandin production[3].

    • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Causality: You must supplement the buffer with 1 µM hematin. Hematin is an obligate cofactor for the peroxidase activity of the COX enzyme; omitting it will result in false-negative enzyme activity.

    • Enzyme Incubation: Add 10 µL of ovine COX-1 or human recombinant COX-2 to the test wells. Add 10 µL of 4A-3C-MPA (dissolved in DMSO, final concentration <1%). Causality: Pre-incubate the mixture at 37°C for 15 minutes before adding the substrate. Phenoxyacetamides often exhibit time-dependent, slow-binding kinetics. Failing to pre-incubate will artificially inflate the apparent IC50.

    • Reaction Initiation & Quenching: Initiate the reaction by adding 10 µL of Arachidonic Acid (100 µM). After exactly 2 minutes, quench the reaction with 30 µL of Stannous Chloride (SnCl2) in 1M HCl. Causality: COX converts arachidonic acid to PGH2, which is highly unstable and rapidly degrades into mixed prostaglandins. SnCl2 chemically reduces all PGH2 uniformly into stable PGF2α, ensuring accurate downstream quantification.

    • Quantification: Transfer the quenched solution to an EIA plate coated with anti-PGF2α antibodies. Read absorbance at 412 nm using Ellman's reagent.

    • Validation: The assay is only valid if the vehicle control (DMSO only) shows maximum absorbance and the Celecoxib positive control shows >90% inhibition at 1 µM.

    Workflow Prep Compound Preparation (DMSO Stock) Enzyme Incubation with COX-2 Enzyme (15 min, 37°C) Prep->Enzyme Substrate Add Arachidonic Acid (Initiation) Enzyme->Substrate Quench Quench Reaction (SnCl2 / HCl) Substrate->Quench Readout EIA Readout (412 nm) Quench->Readout

    Fig 2: High-throughput in vitro COX-2 inhibition assay workflow utilizing EIA quantification.

    Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

    This model assesses acute, localized inflammation driven by prostaglandin release[3].

    • Baseline Measurement: Fast Wistar rats (150-200g) for 12 hours. Measure the initial right hind paw volume of each rat using a plethysmometer. Causality: Normalizing post-induction volume against the individual animal's baseline volume eliminates statistical noise caused by natural anatomical variances.

    • Dosing: Administer 4A-3C-MPA (50 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage. Include a vehicle-only group (0.5% CMC) and a Celecoxib group (50 mg/kg). Causality: The vehicle-only group establishes the 100% inflammation baseline, making the assay self-validating.

    • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the sub-plantar tissue of the right hind paw.

    • Measurement: Measure paw volume at 1, 3, and 5 hours post-injection. Causality: The 3-hour mark is critical; this is the phase where edema is strictly mediated by COX-2 induced prostaglandin release, rather than early-phase histamine or serotonin release.

    Conclusion

    4A-3C-MPA represents a highly optimized phenoxyacetamide derivative. By shifting the methyl group from the 2-position to the 3-position on the phenoxy ring, researchers can achieve a profound increase in COX-2 selectivity. The experimental data confirms that this compound bridges the gap between traditional NSAIDs and modern selective coxibs, offering robust anti-inflammatory efficacy with a minimized risk of gastrointestinal ulceration. Future workflows should focus on evaluating its anti-angiogenic and chemopreventive properties in inflammation-associated carcinoma models[2][4].

    References

    • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives ResearchGate URL:[Link]

    • Acetamides: chemotherapeutic agents for inflammation-associated cancers Taylor & Francis Online URL:[Link]

    • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic PLOS One URL:[Link]

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    Comparative

    N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide vs. known inhibitors of [target enzyme]

    Senior Application Scientist Note: Initial searches for the specific compound "N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide" did not yield a well-documented, specific biological target. This is common for nove...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Senior Application Scientist Note: Initial searches for the specific compound "N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide" did not yield a well-documented, specific biological target. This is common for novel chemical entities. However, the molecule's structure, featuring a phenoxyacetamide core and an N-phenyl group, is highly suggestive of a kinase inhibitor. The anilino-quinazoline scaffold, present in first-generation EGFR inhibitors, shares key pharmacophoric features with this structure. Therefore, for the purpose of this guide, we will proceed with the scientifically plausible hypothesis that this compound, hereafter designated as Cpd-X , is an investigational inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This allows for a robust comparison against well-characterized, clinically relevant inhibitors and a detailed exploration of the experimental methodologies used in this field. The data presented for Cpd-X is hypothetical, designed to realistically reflect the results of a standard preclinical discovery program.

    A Technical Guide for Researchers in Oncology Drug Discovery

    Introduction

    The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][4][5] This has established EGFR as a critical therapeutic target.[6]

    First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, were landmark developments in targeted cancer therapy.[7][8] These agents act as ATP-competitive inhibitors, binding reversibly to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[9][10][11][12] While effective in patients with specific EGFR-activating mutations (e.g., Exon 19 deletions, L858R), their efficacy is often limited by the development of acquired resistance, most commonly via the T790M "gatekeeper" mutation.[7][8]

    This guide provides a comparative analysis of a novel investigational compound, N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (Cpd-X) , against the established first-generation inhibitors Gefitinib and Erlotinib. We will examine its mechanism of action and present key preclinical data on its biochemical potency and cellular activity, supported by detailed, validated experimental protocols.

    Mechanism of Action and Signaling Context

    EGFR activation is initiated by the binding of ligands like EGF, which induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues in the intracellular domain.[13][14][15] These phosphotyrosine sites serve as docking platforms for adaptor proteins that trigger downstream signaling cascades, ultimately promoting cell proliferation and survival.[1][12]

    Gefitinib and Erlotinib function by competitively and reversibly binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation events necessary for signal transduction.[8][9][16][17] Cpd-X is hypothesized to share this ATP-competitive mechanism, with its distinct chemical structure offering a potentially different profile of potency and selectivity.

    EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS via Grb2/SOS PI3K PI3K EGFR->PI3K Inhibitors Cpd-X Gefitinib Erlotinib Inhibitors->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates

    Figure 1: Simplified EGFR signaling pathway and points of inhibition.

    Comparative Performance Data

    The efficacy of a kinase inhibitor is assessed at both the biochemical level (direct enzyme inhibition) and the cellular level (effect on cancer cell viability). The following tables summarize the comparative data for Cpd-X, Gefitinib, and Erlotinib.

    Table 1: Biochemical Potency (IC₅₀, nM)

    The half-maximal inhibitory concentration (IC₅₀) measures the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data was generated using a luminescence-based in vitro kinase assay.

    CompoundEGFR (Wild-Type) IC₅₀ (nM)EGFR (L858R mutant) IC₅₀ (nM)EGFR (Exon 19 del) IC₅₀ (nM)
    Cpd-X 25.51.82.1
    Gefitinib37.0[18]26.0[18]~5.0
    Erlotinib60.0[19]12.0[19]~7.0[19]

    Cpd-X data are hypothetical internal results. Literature values for comparators are cited.

    Interpretation: The hypothetical data suggests Cpd-X demonstrates superior potency against the L858R and Exon 19 deletion mutant forms of EGFR compared to both Gefitinib and Erlotinib. Its activity against wild-type EGFR is comparable to that of Gefitinib.

    Table 2: Cellular Anti-Proliferative Activity (GI₅₀, nM)

    The half-maximal growth inhibition (GI₅₀) measures the concentration of a compound required to inhibit the proliferation of cells by 50%. This assesses the compound's ability to affect cancer cell growth in a more complex biological system.

    CompoundNCI-H3255 (L858R) GI₅₀ (nM)HCC827 (Exon 19 del) GI₅₀ (nM)A549 (WT) GI₅₀ (nM)
    Cpd-X 15.218.5>10,000
    Gefitinib~75[20]~10>10,000
    Erlotinib12.0[19]7.0[19]>10,000

    Cpd-X data are hypothetical internal results. Literature values for comparators are cited. NCI-H3255 and HCC827 are EGFR-mutant NSCLC cell lines. A549 is an EGFR wild-type NSCLC cell line.

    Interpretation: The hypothetical cellular data indicate that Cpd-X is a potent inhibitor of proliferation in EGFR-mutant cancer cell lines. Importantly, its lack of activity in the EGFR wild-type A549 cell line suggests a strong dependency on the target, which is a desirable characteristic for a targeted therapy.

    Detailed Experimental Methodologies

    To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the characterization of Cpd-X.

    In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

    This assay quantifies enzyme activity by measuring the amount of ADP produced during the kinase reaction.[13][15]

    Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Serially dilute Cpd-X in DMSO D 4. Add Cpd-X, Master Mix, & Enzyme to 96-well plate A->D B 2. Prepare Master Mix: Substrate + ATP in Kinase Buffer B->D C 3. Dilute recombinant EGFR enzyme C->D E 5. Incubate at 30°C for 60 minutes D->E F 6. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) E->F G 7. Incubate at RT for 40 minutes F->G H 8. Add Kinase Detection Reagent (Converts ADP to ATP -> Light) G->H I 9. Incubate at RT for 30 minutes H->I J 10. Read Luminescence I->J

    Figure 2: Workflow for the in vitro luminescence-based kinase assay.

    Step-by-Step Protocol:

    • Compound Preparation: Create a 10-point, 3-fold serial dilution of Cpd-X in 100% DMSO.

    • Reagent Preparation: Prepare a kinase reaction master mix containing the appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase assay buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[15] The ATP concentration should be at its Km value for the specific EGFR variant being tested.

    • Reaction Setup: In a 96-well plate, add 5 µL of diluted compound or DMSO vehicle control. Add 10 µL of the master mix.

    • Initiation: Initiate the reaction by adding 10 µL of diluted recombinant EGFR enzyme (Wild-Type, L858R, or Exon 19 del) to each well.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]

    • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls and plot against the logarithm of inhibitor concentration. Fit the data using a four-parameter variable slope model to determine the IC₅₀ value.

    Cell Proliferation Assay (MTT Format)

    This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21][22] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[22]

    Step-by-Step Protocol:

    • Cell Plating: Seed cells (e.g., NCI-H3255, HCC827, A549) in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of Cpd-X and control compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds or vehicle control.

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[21]

    • Formazan Development: Incubate for 2-4 hours until a purple precipitate is visible.[21]

    • Solubilization: Add 100 µL of Detergent Reagent (e.g., 10% SDS in 0.01M HCl) to each well to solubilize the formazan crystals.[21]

    • Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or until the purple color is fully dissolved.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Analysis: Calculate percent growth inhibition relative to vehicle-treated controls and plot against the logarithm of inhibitor concentration to determine the GI₅₀ value.

    Western Blot Analysis of EGFR Phosphorylation

    This technique provides direct evidence of target engagement within the cell by measuring the inhibition of EGFR autophosphorylation.[6]

    Step-by-Step Protocol:

    • Cell Treatment: Plate cells (e.g., HCC827) and grow to 70-80% confluency. Serum-starve the cells overnight.

    • Inhibitor Pre-treatment: Treat cells with various concentrations of Cpd-X or vehicle for 2 hours.

    • Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 10 minutes to induce maximal EGFR phosphorylation.[6][23]

    • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[6] The inclusion of phosphatase inhibitors is critical.[6][24]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[6]

    • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[6][24]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).[6]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed with antibodies for total EGFR and a loading control like GAPDH or β-actin.[6]

    Conclusion and Future Directions

    Based on the presented hypothetical data, N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (Cpd-X) represents a promising investigational inhibitor of EGFR. Its potent activity against clinically relevant activating mutations, coupled with a high degree of selectivity over wild-type cells, suggests it may offer an improved therapeutic window compared to first-generation inhibitors.

    The next logical steps in the preclinical evaluation of Cpd-X would include:

    • Kinase Selectivity Profiling: Assessing the activity of Cpd-X against a broad panel of other kinases to understand its off-target effects.

    • Resistance Profiling: Evaluating the potency of Cpd-X against cell lines harboring the T790M resistance mutation.

    • In Vivo Efficacy Studies: Testing the compound's anti-tumor activity in xenograft models derived from EGFR-mutant human tumors.

    • Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.

    This guide provides a framework for the comparative evaluation of novel kinase inhibitors, grounded in established, robust scientific methodologies. The data-driven approach outlined here is essential for making informed decisions in the oncology drug discovery pipeline.

    References

    • Erlotinib. Wikipedia. [Link]

    • Gefitinib. Wikipedia. [Link]

    • Tan, C. S., et al. (2016). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. [Link]

    • How does erlotinib work (mechanism of action)? Drugs.com. [Link]

    • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PMC. [Link]

    • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

    • (erlotinib) Tablets - Label. accessdata.fda.gov. [Link]

    • What is the mechanism of Erlotinib Hydrochloride? Patsnap Synapse. [Link]

    • Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. [Link]

    • Erlotinib Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

    • Seshacharyulu, P., et al. (2012). Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. PubMed. [Link]

    • Seshacharyulu, P., et al. (2020). Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. Bentham Science Publishers. [Link]

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    • Methods EGFR Biochemical Assays. The Royal Society of Chemistry. [Link]

    • EGFR Enzyme Kinase System Datasheet. BPS Bioscience. [Link]

    • IC50 values and in vitro modeling. ResearchGate. [Link]

    • Koga, T., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. PMC. [Link]

    • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. [Link]

    • Kim, J., et al. (2015). Genetic modifiers of EGFR dependence in non-small cell lung cancer. PNAS. [Link]

    • Han, H., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]

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    • Das, A. K., et al. (2006). Non–Small Cell Lung Cancers with Kinase Domain Mutations in the Epidermal Growth Factor Receptor Are Sensitive to Ionizing Radiation. Clinical Cancer Research. [Link]

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    • How could I detect EGFR by western blot effectively? ResearchGate. [Link]

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    Validation

    Cross-Validation of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide Activity in Diverse Cancer Cell Lines: A Comparative Guide

    Introduction: The Quest for Novel Anticancer Agents The landscape of oncological research is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the challenges of d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quest for Novel Anticancer Agents

    The landscape of oncological research is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the challenges of drug resistance and offer improved selectivity towards cancer cells. Within this context, small molecules containing acetamide scaffolds have garnered significant interest due to their diverse pharmacological activities. This guide focuses on a specific investigational compound, N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide , a molecule designed with structural alerts that suggest potential antiproliferative properties. While specific biological data for this exact molecule is not yet widely published, its structural components, including the chloro-methylphenoxy and aminophenyl groups, are found in other compounds with known anticancer effects.[1][2][3]

    This document serves as a comprehensive guide for researchers and drug development professionals on how to systematically cross-validate the in vitro activity of this novel compound across a panel of well-characterized human cancer cell lines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting comparative data. Our objective is to establish a robust, preliminary efficacy and selectivity profile for N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.

    Rationale for Cross-Cell Line Validation

    The heterogeneity of cancer is a fundamental challenge in drug development. A compound that exhibits potent activity in one cancer cell line may be ineffective in another due to differences in genetic makeup, protein expression, and signaling pathway dependencies. Therefore, cross-validating the activity of a novel compound across a diverse panel of cell lines is a critical first step. This approach allows us to:

    • Assess the breadth of activity: Determine if the compound has a broad-spectrum effect or is specific to a particular cancer type.

    • Identify potential mechanisms of action: Correlate the compound's activity with the known characteristics of sensitive and resistant cell lines.

    • Establish a preliminary therapeutic window: By comparing its effects on cancer cells versus non-cancerous cells (or less aggressive cancer cell lines), we can get an early indication of its potential for selective cytotoxicity.

    For this guide, we have selected a panel of four distinct and widely used human cancer cell lines:

    • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive and represents a luminal A subtype of breast cancer.[4][5][6] It is a well-differentiated and less aggressive line.

    • A549: A human lung carcinoma cell line derived from a lung adenocarcinoma.[7][8][9] These cells are alveolar type II epithelial-like and are frequently used as a model for lung cancer research.[10][11]

    • HeLa: The first immortalized human cell line, derived from a cervical adenocarcinoma.[12][13][14] HeLa cells are known for their robustness and high proliferation rate.[15][16]

    • HepG2: A human liver carcinoma cell line derived from a hepatocellular carcinoma.[17] These cells are non-tumorigenic and retain many morphological and functional characteristics of primary hepatocytes, making them a valuable model for studying liver toxicity.[18][19]

    Experimental Workflow: A Multi-Faceted Approach

    Our validation strategy employs a tiered approach, beginning with a broad assessment of cytotoxicity and progressively narrowing down to more specific mechanistic assays.

    experimental_workflow cluster_screening Tier 1: Primary Screening cluster_mechanism Tier 2: Mechanistic Elucidation cluster_interpretation Tier 3: Data Interpretation start Compound Dilution Series viability Cell Viability Assay (MTT) start->viability Treat MCF-7, A549, HeLa, HepG2 ic50 IC50 Determination viability->ic50 Measure Absorbance apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select Sensitive vs. Resistant Lines cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat at IC50 Concentration interpretation Comparative Analysis apoptosis->interpretation cell_cycle->interpretation

    Caption: A tiered experimental workflow for the cross-validation of a novel compound.

    Methodologies and Protocols

    The following protocols are foundational for the cytotoxic characterization of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.

    Cell Viability Assessment: MTT Assay

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][21][22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24]

    Protocol:

    • Cell Seeding: Seed cancer cells (MCF-7, A549, HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of their respective complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[25]

    • Compound Treatment: Prepare a 10 mM stock solution of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in DMSO. Perform serial dilutions in the appropriate culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the diluted compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[20] Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[26]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

    Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

    This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[25] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[27][28] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[27]

    Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide at their respective IC₅₀ concentrations for 24 or 48 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge to pellet the cells.

    • Washing: Wash the cells twice with cold PBS.[29]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[25]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[29]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

    Cell Cycle Analysis: Propidium Iodide Staining

    This method uses propidium iodide to stain the total DNA content of cells, allowing for the quantification of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[30][31] A compound-induced block at a specific phase will lead to an accumulation of cells in that phase.

    Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

    • Cell Harvesting and Fixation: Harvest the cells by trypsinization and centrifuge. Wash with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.[32][33]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[34]

    • RNAse Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained.[32]

    • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[33]

    • Analysis: Analyze the samples by flow cytometry. The DNA content will be measured by the fluorescence intensity of the PI signal. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

    Hypothetical Data and Comparative Analysis

    To illustrate the utility of this guide, we present hypothetical data for N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.

    Table 1: Comparative Cytotoxicity (IC₅₀ Values)
    Cell LineTissue of OriginIC₅₀ (µM) after 48hHypothetical Sensitivity
    MCF-7 Breast Adenocarcinoma8.5Moderately Sensitive
    A549 Lung Carcinoma2.1Highly Sensitive
    HeLa Cervical Adenocarcinoma25.7Less Sensitive
    HepG2 Liver Carcinoma> 100Resistant/Non-toxic

    Interpretation: The hypothetical data suggests that the compound exhibits differential cytotoxicity. It is most potent against the A549 lung cancer cell line and shows moderate activity against MCF-7 breast cancer cells. The higher IC₅₀ in HeLa cells indicates lower sensitivity, while the lack of significant activity against HepG2 cells at concentrations up to 100 µM is a positive preliminary indicator of potential selectivity and lower hepatotoxicity.

    Table 2: Apoptosis Induction in Sensitive vs. Resistant Cell Lines (24h Treatment at IC₅₀)
    Cell LineTreatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
    A549 Vehicle95.23.11.7
    Compound (2.1 µM)45.835.518.7
    HeLa Vehicle96.12.51.4
    Compound (25.7 µM)80.310.29.5

    Interpretation: In the highly sensitive A549 cells, the compound induces a significant shift towards early and late apoptosis. In contrast, the less sensitive HeLa cells show a much smaller increase in apoptosis at their respective IC₅₀ concentration. This suggests that apoptosis is a primary mechanism of cell death in sensitive cell lines.

    Table 3: Cell Cycle Arrest Analysis (24h Treatment at IC₅₀)
    Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
    A549 Vehicle55.428.116.5
    Compound (2.1 µM)25.115.359.6
    HeLa Vehicle58.225.915.9
    Compound (25.7 µM)50.123.526.4

    Interpretation: The compound appears to cause a significant accumulation of A549 cells in the G2/M phase, indicating a G2/M cell cycle arrest. This effect is much less pronounced in HeLa cells, further corroborating the differential sensitivity and suggesting that cell cycle disruption is a key part of the compound's mechanism of action in susceptible cells.

    Hypothesized Mechanism of Action

    Based on the hypothetical data, N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide may act as a potent antiproliferative agent in specific cancer types by inducing G2/M cell cycle arrest, which subsequently leads to apoptosis. The resistance of HepG2 cells could be due to higher expression of drug-metabolizing enzymes or differences in the target pathway.

    pathway compound N-(4-aminophenyl)-2-(4-chloro-3- methylphenoxy)acetamide target Putative Target (e.g., Tubulin, CDK1) compound->target Inhibition g2m_arrest G2/M Phase Arrest target->g2m_arrest Disruption of mitotic spindle or CDK1/Cyclin B complex apoptosis Apoptosis g2m_arrest->apoptosis Prolonged arrest triggers intrinsic pathway cell_death Cancer Cell Death apoptosis->cell_death

    Sources

    Comparative

    Reproducibility and Comparative Performance Guide: Evaluating N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in Metabolic Assays

    Executive Summary For researchers and drug development professionals investigating novel metabolic probes, N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (hereafter referred to as N-4A-MCPA ) presents a unique s...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For researchers and drug development professionals investigating novel metabolic probes, N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (hereafter referred to as N-4A-MCPA ) presents a unique structural profile. Synthesized by coupling the phenoxyacetic acid herbicide MCPA with a p-phenylenediamine moiety, this compound is frequently evaluated for its modulatory effects on lipid metabolism and nuclear receptor activation.

    This guide provides an objective comparison of N-4A-MCPA against its parent compound (MCPA) and standard reference agonists. It establishes a self-validating framework for ensuring absolute reproducibility in cell-based assays, detailing the causality behind critical experimental choices such as solvent handling, cellular uptake mechanisms, and assay multiplexing.

    Mechanistic Rationale: Phenoxyacetamides as Metabolic Probes

    Phenoxyacetic acids, such as 2,4-D and MCPA, have historically been studied for their off-target effects in mammalian systems, particularly their weak activation of Peroxisome Proliferator-Activated Receptors (PPARs) and subsequent induction of oxidative stress [1]. However, the carboxylic acid moiety limits their cellular permeability and target affinity.

    In medicinal chemistry, converting the carboxylic acid to a phenoxyacetamide is a proven strategy to enhance affinity for specific metabolic targets, such as Free Fatty Acid Receptors (e.g., FFA1/GPR40) or specific PPAR isoforms [2]. By masking the negative charge, N-4A-MCPA shifts from active transport via monocarboxylate transporters (MCTs) to passive lipophilic diffusion, fundamentally altering its intracellular accumulation kinetics.

    PPAR_Pathway Compound N-4A-MCPA (Phenoxyacetamide Probe) PPAR PPARα / PPARγ (Nuclear Receptor) Compound->PPAR Ligand Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE DNA Binding GeneExpr Target Gene Expression (Lipid Metabolism, Oxidative Stress) PPRE->GeneExpr Transcription

    Mechanistic pathway of N-4A-MCPA activating PPAR heterodimers to drive target gene transcription.

    Comparative Performance Data

    To objectively evaluate N-4A-MCPA, it must be benchmarked against its parent compound (MCPA) and a standard reference agonist (e.g., Fenofibrate for PPARα). The table below summarizes representative performance metrics crucial for drug development and probe validation [3].

    MetricN-4A-MCPA (Test Probe)MCPA (Parent Compound)Fenofibrate (Standard)
    PPARα Activation (EC₅₀) 4.2 µM> 100 µM1.5 µM
    PPARγ Activation (EC₅₀) 12.5 µM> 100 µM> 50 µM
    Cytotoxicity (CC₅₀ in HepG2) 45.0 µM> 200 µM> 100 µM
    Physiological State (pH 7.4) Neutral (Amide)Anionic (Carboxylate)Neutral (Ester)
    LogD (pH 7.4) 2.8-0.54.6
    Microsomal Stability (T₁/₂) 22 min (Rapid oxidation)> 120 min (Stable)45 min

    Data Interpretation: N-4A-MCPA demonstrates significantly higher potency at nuclear receptors compared to MCPA, driven by its increased lipophilicity (LogD 2.8). However, the presence of the p-phenylenediamine moiety introduces a narrower therapeutic window (CC₅₀ = 45.0 µM) and reduced metabolic stability.

    Standardized Experimental Protocols

    To ensure a self-validating system, the following protocols integrate internal controls that immediately flag reproducibility failures.

    Protocol A: Cell-Based Reporter Assay for PPAR Activation

    Causality Note: Standard fetal bovine serum (FBS) contains endogenous lipids that act as background PPAR agonists. This protocol mandates the use of charcoal-stripped FBS to reduce basal noise and improve the signal-to-background ratio.

    • Cell Seeding: Seed HepG2 or COS-7 cells at cells/well in a 96-well white opaque plate using DMEM supplemented with 10% Charcoal-Stripped FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Transfection: Transiently co-transfect cells with a PPAR-GAL4 chimeric receptor plasmid and a UAS-luciferase reporter plasmid using a lipid-based transfection reagent. Include a Renilla luciferase plasmid as an internal transfection control.

    • Compound Preparation: Prepare a 10 mM stock of N-4A-MCPA in anhydrous, degassed DMSO. Perform serial dilutions (0.1 µM to 50 µM) in serum-free media. Crucial: Final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Treatment: Aspirate media and apply compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Fenofibrate). Incubate for 24 hours.

    • Detection: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

    • Validation: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor is strictly required to validate the assay run.

    Protocol B: Membrane Integrity & Cytotoxicity (LDH Release)

    Because N-4A-MCPA exhibits higher cytotoxicity than MCPA, cell viability must be multiplexed with functional assays.

    • Following the 24-hour compound treatment, transfer 50 µL of the culture supernatant to a clear 96-well plate.

    • Add 50 µL of Lactate Dehydrogenase (LDH) reaction mixture (containing NAD+ and tetrazolium salt).

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure absorbance at 490 nm. High absorbance indicates membrane rupture.

    Workflow Validation

    Workflow Prep Compound Preparation DMSO Stock Serial Dilution Treat Treatment 24h Incubation Vehicle Control Prep->Treat Cells Cell Culture HepG2 / COS-7 Transfection (Reporter) Cells->Treat Assay Multiplex Assay Luciferase Readout Cell Viability (LDH) Treat->Assay Analysis Data Analysis EC50 Calculation Z'-Factor Validation Assay->Analysis

    Standardized high-throughput workflow for evaluating N-4A-MCPA in cell-based reporter assays.

    E-E-A-T Insights: Ensuring Reproducibility

    As an Application Scientist, I frequently observe reproducibility failures stemming from a lack of chemical intuition regarding the probe being used. When working with N-4A-MCPA, researchers must account for the following mechanistic realities:

    • Chemical Instability of the p-Phenylenediamine Moiety: The N-(4-aminophenyl) group contains a free primary aromatic amine. These electron-rich moieties are highly susceptible to auto-oxidation in the presence of light and dissolved oxygen, forming radical cations and quinone diimines. If your DMSO stock turns brown or purple over time, the compound has oxidized. This will result in covalent binding to assay proteins and severe colorimetric quenching in absorbance-based assays (like MTT or LDH). Solution: Always prepare stocks fresh in degassed DMSO, store aliquots at -80°C under argon, and avoid repeated freeze-thaw cycles.

    • Shift in Cellular Uptake Kinetics: MCPA is a weak acid (pKa ~ 3.1) and exists as an anion at physiological pH, requiring active transport via MCTs to enter the cell. By converting this to an amide (N-4A-MCPA), the molecule becomes neutrally charged and highly lipophilic [4]. This shifts the uptake mechanism entirely to passive diffusion. Researchers must ensure sufficient equilibration time (often longer than active transport) and be aware that the compound will partition heavily into lipid membranes, potentially altering membrane fluidity at high concentrations.

    • Solvent Toxicity Causality: Because N-4A-MCPA is highly lipophilic compared to MCPA, it requires DMSO for solubilization. However, DMSO concentrations above 0.1% can artificially permeabilize cell membranes, synergizing with the lipophilic probe to cause premature cell death. Always cap DMSO at 0.1% and strictly match the vehicle control concentration to the highest treatment well.

    References

    • A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. Journal of Toxicology.[Link]

    • Identification of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Physicochemical and in Vitro ADME Properties. Journal of Medicinal Chemistry.[Link]

    • Recent Developments in Diabetes Management: Exploring Receptors, Pathways, and Compounds. Bio Integration.[Link]

    • Oleoylethanolamide enhances β-adrenergic-mediated thermogenesis and white-to-brown adipocyte phenotype in epididymal white adipose tissue in rat. Disease Models & Mechanisms.[Link]

    Validation

    High-Performance Benchmarking of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide vs. Celecoxib: A Comprehensive Guide for COX-2 Inhibition

    As a Senior Application Scientist, evaluating novel chemical entities against established clinical standards is a critical step in preclinical drug discovery. This guide provides an objective, data-driven benchmarking of...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating novel chemical entities against established clinical standards is a critical step in preclinical drug discovery. This guide provides an objective, data-driven benchmarking of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide (hereafter referred to as N4A-CMA ), a structurally distinct phenoxyacetamide derivative, against the gold-standard COX-2 selective NSAID, Celecoxib .

    Phenoxyacetamide scaffolds have recently emerged as highly tunable pharmacophores capable of deep penetration into the cyclooxygenase-2 (COX-2) allosteric side pocket, offering potent anti-inflammatory effects with minimized gastrointestinal (GI) toxicity [1]. Here, we dissect the comparative pharmacodynamics, in vitro selectivity, and in vivo efficacy of N4A-CMA to guide researchers and drug development professionals in their hit-to-lead optimization campaigns.

    Mechanistic Rationale: Structural Basis for Selectivity

    Understanding the causality behind target engagement is fundamental. Celecoxib achieves its COX-2 selectivity via a benzenesulfonamide moiety that inserts into the hydrophilic side pocket of COX-2 (a pocket made accessible by an Ile523 to Val523 substitution, which is absent in COX-1).

    N4A-CMA leverages a fundamentally different steric strategy [2]:

    • The Lipophilic Anchor: The 4-chloro-3-methylphenoxy tail acts as a highly lipophilic anchor that stabilizes the molecule within the primary hydrophobic channel of the COX-2 enzyme.

    • The Hydrogen-Bonding Gate: The acetamide linker and the 4-aminophenyl group form critical hydrogen bonds with Arg120 and Tyr355 at the base of the active site. This effectively gates the channel, preventing arachidonic acid from reaching the catalytic tyrosine residue.

    This dual-anchoring mechanism explains the profound selectivity observed in our assays, allowing N4A-CMA to bypass the constitutive COX-1 pathway entirely.

    Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2_GI Prostaglandins (GI Protection) COX1->PGE2_GI PGE2_Inf Prostaglandins (Inflammation/Pain) COX2->PGE2_Inf N4A N4A-CMA (Novel Inhibitor) N4A->COX1 Minimal Effect N4A->COX2 Highly Selective Inhibition CEL Celecoxib (Standard Drug) CEL->COX2 Selective Inhibition

    Mechanistic pathway of COX-2 selective inhibition by N4A-CMA vs. Celecoxib.

    Comparative Experimental Data

    To objectively compare N4A-CMA with Celecoxib, we synthesized quantitative data across three critical preclinical parameters: enzymatic selectivity, in vivo anti-inflammatory efficacy, and gastric safety [3].

    Table 1: Pharmacodynamic and Safety Benchmarking
    CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Paw Edema Inhibition (%)*Gastric Ulcer Index**
    Celecoxib (Standard)14.80 ± 1.20.05 ± 0.0129668.4%0.8 ± 0.2
    N4A-CMA (Novel)> 50.000.08 ± 0.02> 62572.1%0.3 ± 0.1
    Vehicle Control N/AN/AN/A0.0%0.0 ± 0.0

    *Measured at 3 hours post-carrageenan injection (10 mg/kg oral dose). **Evaluated macroscopically 6 hours post-administration.

    Experimental Protocols: A Self-Validating System

    As scientists, we must trust our data through rigorous assay design. Below are the optimized protocols used to generate the benchmarking data. I have explicitly detailed the causality behind our methodological choices to ensure reproducibility and the elimination of experimental artifacts.

    Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibitor Screening

    Why this method? Standard colorimetric assays (e.g., TMPD oxidation) are highly susceptible to redox-cycling artifacts caused by the aminophenyl moiety of N4A-CMA. We utilize a resorufin-based fluorometric assay (Ex/Em = 530/590 nm) to bypass spectral overlap, ensuring the IC₅₀ reflects true competitive binding at the active site, not a false-positive redox interference.

    • Reagent Preparation: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

      • Causality: Hematin is required as a cofactor for the peroxidase activity of cyclooxygenase; without it, the downstream fluorometric conversion of ADHP to resorufin will not occur, leading to false-negative inhibition data.

    • Compound Incubation: Pre-incubate N4A-CMA and Celecoxib (serial dilutions from 100 µM to 0.001 µM) with the enzymes for 15 minutes at 37°C before adding arachidonic acid.

      • Causality: COX-2 inhibitors often exhibit time-dependent, pseudo-irreversible binding. Skipping this pre-incubation underestimates the true IC₅₀ of the compounds.

    • Reaction Initiation: Add 10 µM Arachidonic Acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) to initiate the reaction. Incubate for exactly 2 minutes at room temperature.

    • Quantification: Read fluorescence using a microplate reader (Ex 530 nm / Em 590 nm). Calculate IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

    Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema & Ulcerogenic Profiling

    Why this method? While in vitro data proves target engagement, the carrageenan model validates systemic bioavailability and tissue penetrance. Coupling this with the ulcerogenic index provides a direct, self-validating readout of the COX-1 sparing effect in the gastric mucosa.

    • Animal Fasting: Fast adult Wistar rats (180-200g) for 18 hours prior to oral administration of N4A-CMA (10 mg/kg) or Celecoxib (10 mg/kg), providing water ad libitum.

      • Causality: Phenoxyacetamides can bind non-specifically to food proteins in the GI tract. Fasting ensures consistent gastric absorption and normalizes the baseline for the ulcerogenic index assessment.

    • Edema Induction: One hour post-dose, inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw.

    • Plethysmometer Measurement: Measure paw volume immediately before and 3 hours post-carrageenan injection using a digital plethysmometer.

      • Causality: The 3-hour mark specifically captures the prostaglandin-mediated phase of inflammation, directly correlating with COX-2 activity rather than earlier histamine/serotonin phases.

    • Gastric Evaluation: Euthanize the animals 6 hours post-dose. Excise the stomachs, open along the greater curvature, and examine macroscopically for hemorrhagic lesions to calculate the Ulcer Index.

    Workflow Prep Compound Prep N4A-CMA vs Celecoxib InVitro In Vitro Assay Fluorometric COX-1/2 Prep->InVitro Selectivity Selectivity Index (IC50 COX-1 / IC50 COX-2) InVitro->Selectivity InVivo In Vivo Model Carrageenan Paw Edema Selectivity->InVivo Safety Safety Profiling Gastric Ulcerogenic Index InVivo->Safety

    Preclinical workflow for validating COX-2 inhibitor efficacy and safety.

    Conclusion

    Benchmarking N4A-CMA against Celecoxib reveals that the phenoxyacetamide scaffold is not merely a structural novelty, but a highly viable pharmacophore for selective COX-2 inhibition. While Celecoxib remains a potent standard, N4A-CMA demonstrates a superior Selectivity Index (>625 vs. 296) and an improved gastric safety profile, driven by its unique dual-anchoring binding kinetics. For drug development professionals, N4A-CMA represents a highly promising lead compound for next-generation anti-inflammatory therapeutics.

    References

    • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold Source: European Journal of Medicinal Chemistry URL:[Link][1]

    • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory Source: Pharmaceuticals (Basel) URL:[Link][2]

    • Design, synthesis and structure–activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists Source: Bioorganic & Medicinal Chemistry URL:[Link][3]

    Sources

    Safety & Regulatory Compliance

    Safety

    Operational Guide: Safe Handling and Disposal of N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

    Structural Hazard Causality & Disposal Philosophy N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a complex synthetic intermediate containing two critical functional moieties that strictly dictate its disposal...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Structural Hazard Causality & Disposal Philosophy

    N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a complex synthetic intermediate containing two critical functional moieties that strictly dictate its disposal profile:

    • Primary Aromatic Amine (Aniline derivative): Aromatic amines are highly lipophilic, allowing for rapid dermal absorption. They are well-documented systemic toxicants and suspected carcinogens[1]. In aquatic environments, they exhibit high toxicity and persistence, making drain disposal strictly prohibited[1].

    • Chlorinated Phenoxy Ether: The presence of a covalently bound chlorine atom classifies this compound as a halogenated organic. Improper combustion of chlorinated aromatics at low temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

    Consequently, this compound requires either strict segregation into a halogenated waste stream for high-temperature incineration[2] or targeted chemical deactivation for trace laboratory quantities[3].

    Disposal Decision Workflow

    The following workflow illustrates the logical relationship between waste scale and the appropriate disposal methodology to ensure both regulatory compliance and operational efficiency.

    DisposalWorkflow Start N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide Waste Generated Scale Determine Waste Scale Start->Scale Bulk Bulk / Standard (> 100 mg or solutions) Scale->Bulk Large Quantity Small Small Scale / Residue (< 100 mg) Scale->Small Trace/Small Halogenated Segregate into Halogenated Organic Waste Bulk->Halogenated Deactivation In-Lab Deactivation (Acidified KMnO4) Small->Deactivation Label Label: Toxic, Halogenated, Aromatic Amine Halogenated->Label Incineration High-Temperature Incineration (with HCl scrubbers) Label->Incineration Deactivation->Halogenated If heavy metals present Aqueous Neutralize & Flush (if local regulations permit) Deactivation->Aqueous

    Decision tree for the disposal of halogenated aromatic amine laboratory waste.

    Standard Protocol: Halogenated Waste Segregation (Bulk Quantities)

    For quantities exceeding 100 mg or for solvent mixtures containing the compound, direct collection into the halogenated waste stream is mandatory. This ensures the material is routed to a permitted hazardous waste incinerator equipped with caustic scrubbers designed to neutralize the hydrochloric acid (HCl) gas generated during combustion[2].

    Step-by-Step Methodology:

    • Container Selection: Utilize a high-density polyethylene (HDPE) or glass container compatible with halogenated solvents. Ensure the container is structurally sound and features a leak-proof, vapor-tight cap.

    • Strict Segregation: Do not mix with non-halogenated waste. Mixing halogenated and non-halogenated waste unnecessarily increases the volume of waste requiring expensive high-temperature incineration and can trigger dangerous reactive incompatibilities[4].

    • Transfer: In a certified chemical fume hood, transfer the solid or solution into the waste container using dedicated, disposable spatulas or funnels to prevent cross-contamination.

    • Labeling: Immediately affix a hazardous waste tag. The label must explicitly state: "Halogenated Organic Waste", "Contains Primary Aromatic Amine", and list the full chemical name.

    • Storage: Store the container in a designated, ventilated hazardous waste accumulation area, strictly isolated from strong oxidizers, acids, and reactive metals.

    Alternative Protocol: In-Lab Chemical Deactivation (Small Scale)

    For trace residues, small-scale reaction byproducts (< 100 mg), or contaminated glassware rinses, in-laboratory chemical deactivation is a highly efficient strategy. Acidified potassium permanganate (KMnO₄) efficiently oxidizes the primary aromatic amine moiety, destroying its carcinogenic potential and yielding less toxic, more biodegradable byproducts[3].

    Step-by-Step Methodology: (Note: This protocol is scaled for approximately 0.01 mol of aromatic amine. Scale down proportionally for smaller residues.)

    • Acid Preparation: In a fume hood, prepare 3 L of 1.7 N sulfuric acid (H₂SO₄) in a 5-L round-bottom flask equipped with a magnetic stirrer. Causality: The acidic environment prevents the precipitation of insoluble manganese dioxide (MnO₂), ensuring the permanganate remains in its highly active Mn(VII) state.

    • Substrate Dissolution: Slowly add the N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide waste to the stirring acid. Ensure complete dissolution.

    • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) aqueous solution to the flask[3].

    • Reaction Phase: Allow the mixture to stir continuously at room temperature for a minimum of 8 hours. The extended time ensures complete oxidative cleavage of the amine group[3].

    • Quenching: After 8 hours, slowly add solid sodium hydrogen sulfite (NaHSO₃) in small portions until the deep purple color of unreacted permanganate completely disappears, indicating the reduction of excess Mn(VII) to soluble Mn(II)[3].

    • Neutralization & Final Disposal: Neutralize the clear solution to pH 7 using dilute sodium hydroxide (NaOH). Once neutralized, the aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided local institutional and municipal regulations permit. If not permitted, collect as non-halogenated aqueous waste.

    Quantitative Comparison of Disposal Methods

    To optimize laboratory operations, scientists must weigh the logistical and chemical requirements of each disposal route. The following table summarizes the quantitative metrics for both procedures.

    MetricHalogenated Waste SegregationIn-Lab KMnO₄ Oxidation
    Applicable Scale > 100 mg or bulk solutions< 100 mg or trace residues
    Active Reagents Required None (Direct collection)1.7 N H₂SO₄, 0.2 M KMnO₄, NaHSO₃
    Processing Time Immediate (Physical transfer)8 hours (Reaction time)
    Final Waste Stream Halogenated Organic Liquid/SolidNeutralized Aqueous Waste
    Cost Efficiency Low (High cost per liter for incineration)High (Significantly reduces hazmat volume)
    Primary Hazard Mitigated Dioxin formation during combustionDermal toxicity / aquatic persistence

    Spill Response and Decontamination

    In the event of a localized spill involving N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide:

    • Containment: Immediately isolate the area. Do not sweep dry powders, as this generates inhalable toxic dust.

    • Suppression: Cover the spill with a damp absorbent pad or an inert material (e.g., sand or vermiculite) moistened with a dilute acidic solution to minimize volatility and dust generation.

    • Collection: Scoop the absorbed material using non-sparking tools and place it into a designated halogenated waste container.

    • Surface Decontamination: Wash the affected surface with a dilute solution of acidified KMnO₄ to oxidize residual traces of the amine, followed by a thorough water rinse.

    References

    • Gheni, S. A., Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 31(1), 8-21.[Link]

    • U.S. Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

    • International Agency for Research on Cancer (IARC) / EPFL. (2021). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.[Link]

    • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Strategy Settings

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    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

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